2,3,5,6-Tetramethylphenylboronic acid
Description
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Properties
IUPAC Name |
(2,3,5,6-tetramethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMVUEOVWMZJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1C)C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584122 | |
| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197223-36-2 | |
| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethylphenylboronic acid, also known as durylboronic acid, is a specialized organoboron compound that serves as a valuable building block in organic synthesis. Its unique structural features, particularly the sterically hindered phenyl ring, impart distinct reactivity and properties that are of significant interest in the development of novel pharmaceuticals and complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling, a representative synthesis protocol, and its applications in organic chemistry, with a focus on its role in drug discovery.
Core Properties of this compound
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BO₂ | [1][2] |
| Molecular Weight | 178.04 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF) and diethyl ether. | |
| InChI Key | BCMVUEOVWMZJBS-UHFFFAOYSA-N | |
| SMILES | CC1=C(C(=CC=C1C)C)B(O)O |
Safety and Handling
Hazard Identification:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles. In case of dust formation, a respirator is recommended.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and moisture.
Synthesis and Reactions
Representative Synthesis of a Sterically Hindered Arylboronic Acid
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of sterically hindered arylboronic acids, such as the closely related 2,4,6-trimethylphenylboronic acid, involves the reaction of the corresponding Grignard reagent with a trialkyl borate followed by acidic workup. The following is a representative protocol that can be adapted for the synthesis of this compound from 1-bromo-2,3,5,6-tetramethylbenzene.[3]
Experimental Protocol: Synthesis of a Sterically Hindered Arylboronic Acid
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 1-bromo-2,3,5,6-tetramethylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), continue the addition of the aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 - 2.0 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) or aqueous ammonium chloride.
-
Stir the mixture vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Caption: A logical workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The steric hindrance provided by the four methyl groups on the phenyl ring can influence the reaction conditions required for efficient coupling.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
In a reaction vessel, combine the aryl or vinyl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water). The choice of solvent and base is crucial and often needs to be optimized for specific substrates.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as versatile intermediates and pharmacophores. While specific drug development programs utilizing this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new therapeutic agents. One source has categorized this compound as having potential anticonvulsant properties.[1]
The sterically hindered nature of the 2,3,5,6-tetramethylphenyl group can be exploited to:
-
Fine-tune steric interactions with biological targets, potentially leading to increased selectivity and potency of a drug candidate.
-
Improve metabolic stability by blocking sites of enzymatic oxidation on the aromatic ring.
-
Modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The primary application of this compound in drug discovery is as a crucial building block in the synthesis of complex organic molecules via Suzuki-Miyaura coupling. This reaction enables the efficient construction of biaryl and heteroaryl structures, which are common scaffolds in a wide range of pharmaceuticals.
Conclusion
This compound is a valuable and specialized reagent in organic synthesis. Its well-defined properties and predictable reactivity in cross-coupling reactions make it an important tool for researchers in academia and the pharmaceutical industry. The ability to introduce a sterically demanding tetramethylphenyl group with high precision opens up avenues for the synthesis of novel compounds with tailored properties for various applications, particularly in the quest for new and more effective therapeutic agents. As the field of drug discovery continues to evolve, the demand for unique and versatile building blocks like this compound is expected to grow.
References
2,3,5,6-Tetramethylphenylboronic acid molecular weight and formula
An In-depth Technical Guide on 2,3,5,6-Tetramethylphenylboronic Acid
This guide provides core technical information on this compound, a compound relevant to researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound, also known as durylboronic acid, is an organoboron compound. The key quantitative data for this molecule are summarized below.
| Property | Value |
| Molecular Formula | C10H15BO2[1][2][3][4] |
| Linear Formula | C6H(CH3)4B(OH)2[5] |
| Molecular Weight | 178.04 g/mol [1][2][3][4][5] |
| Exact Mass | 178.1165099[1] |
| CAS Number | 197223-36-2[1][2][5] |
Logical Relationship of Chemical Information
The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.
References
An In-depth Technical Guide on the Spectral and Synthetic Aspects of 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,5,6-tetramethylphenylboronic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-8.0 | Singlet (broad) | 2H | B(OH)₂ |
| ~6.9 | Singlet | 1H | Ar-H |
| ~2.2 | Singlet | 6H | 2,6-Ar-CH₃ |
| ~2.1 | Singlet | 6H | 3,5-Ar-CH₃ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~140 | Ar-C (ipso, attached to B) |
| ~138 | Ar-C (attached to CH₃) |
| ~130 | Ar-CH |
| ~21 | Ar-CH₃ |
Predicted in CDCl₃
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2980-2850 | Medium-Strong | C-H stretch (Aliphatic CH₃) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1090 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 178.12 | [M]⁺ (Molecular Ion) |
| 160.11 | [M - H₂O]⁺ |
| 133.10 | [M - B(OH)₂]⁺ |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and characterization of this compound, adapted from established methods for analogous compounds.
Synthesis of this compound
This synthesis is a two-step process involving the bromination of durene (1,2,4,5-tetramethylbenzene) followed by a Grignard reaction and borylation.
Step 1: Synthesis of 1-Bromo-2,3,5,6-tetramethylbenzene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve durene (1 equivalent) in a suitable solvent such as dichloromethane.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide. The filtrate is then washed with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-bromo-2,3,5,6-tetramethylbenzene.
Step 2: Synthesis of this compound
-
Grignard Reagent Formation: In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromo-2,3,5,6-tetramethylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent. Once the reaction starts, the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. To this, add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction is then quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C and stirred vigorously for 1-2 hours.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Spectral Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: A flowchart illustrating the synthesis, purification, and spectral characterization of this compound.
References
2,3,5,6-Tetramethylphenylboronic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 2,3,5,6-Tetramethylphenylboronic Acid in Organic Solvents
Introduction
Physicochemical Properties
| Property | Value |
| CAS Number | 197223-36-2[1][2][3] |
| Molecular Formula | C10H15BO2[2][3] |
| Molecular Weight | 178.04 g/mol [1][2][3] |
| Appearance | Solid[1] |
| Melting Point | 145-148 °C[1] |
Expected Solubility Profile
Boronic acids generally exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.[4] The four methyl groups on the phenyl ring of this compound increase its lipophilicity compared to unsubstituted phenylboronic acid. This structural feature suggests a potentially enhanced solubility in less polar organic solvents relative to its parent compound. However, the polar boronic acid functional group will still dominate its solubility behavior, favoring interactions with polar solvents.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on general trends for similar compounds.
| Solvent | Polarity | Expected Solubility |
| Methanol | High | High |
| Ethanol | High | High |
| Acetone | High | High[5] |
| Tetrahydrofuran (THF) | Medium | High |
| Acetonitrile | Medium | Medium to High |
| Dichloromethane (DCM) | Medium | Medium |
| Chloroform | Medium | Medium[5] |
| Toluene | Low | Low to Medium |
| Hexane | Low | Low |
| Methylcyclohexane | Low | Very Low[5] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a solid compound in an organic solvent is the dynamic (synthetic) method. This technique involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration upon controlled heating.[4][6][7]
Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (optional, for higher precision)[5][6][7]
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.[6]
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.[6]
-
Monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration.
-
For higher accuracy, a luminance probe or turbidity sensor can be used to detect the precise point of complete dissolution.[5][7]
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility (in g/L, mol/L, or mole fraction) as a function of temperature to construct a solubility curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.
Caption: Workflow for solubility determination.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in research and development. While specific quantitative data is sparse, the general principles of boronic acid solubility, combined with the detailed experimental protocol provided, empower scientists to make informed decisions regarding solvent selection and to precisely determine solubility in their systems of interest. The provided workflow and methodologies offer a robust framework for generating reliable solubility data, facilitating process optimization and the successful application of this important synthetic building block.
References
Synthesis and characterization of 2,3,5,6-Tetramethylphenylboronic acid
An In-depth Technical Guide on the Synthesis and Characterization of 2,3,5,6-Tetramethylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (Durylboronic acid). Boronic acids are critical reagents in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This compound, with its sterically hindered aromatic ring, serves as a valuable building block for constructing complex molecular architectures in drug discovery and materials science. This document details a common synthetic route via the Grignard reaction, outlines purification methods, and describes the analytical techniques used for its structural elucidation and purity assessment. All experimental data is presented in a structured format for clarity and ease of reference by researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as Durylboronic acid, is an organoboron compound with the chemical formula C₁₀H₁₅BO₂.[1][2] Its structure features a boronic acid group (-B(OH)₂) attached to a durene (1,2,4,5-tetramethylbenzene) moiety. The presence of four methyl groups on the phenyl ring creates significant steric hindrance, which can influence its reactivity and selectivity in chemical transformations. This steric bulk makes it a unique reagent for synthesizing biaryl compounds that would be challenging to produce via other methods. Arylboronic acids are widely used in the palladium-catalyzed Suzuki cross-coupling reaction.[3][4] This guide provides detailed experimental protocols for its preparation and comprehensive characterization data.
Synthesis Pathway
The most common and effective method for synthesizing arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] The synthesis of this compound begins with the formation of the Grignard reagent from 1-bromo-2,3,5,6-tetramethylbenzene, which is then reacted with trimethyl borate at low temperatures. The resulting boronate ester is subsequently hydrolyzed to yield the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of sterically hindered arylboronic acids.[6]
-
Preparation : Add magnesium turnings (1.2 equivalents) to a dry three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and cool to room temperature.
-
Grignard Reagent Formation : Add anhydrous tetrahydrofuran (THF) to the flask. Dissolve 1-bromo-2,3,5,6-tetramethylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate, gentle heating or the addition of an iodine crystal may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.
-
Borylation : Cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 - 2.0 equivalents) in anhydrous THF and cool to -78 °C. Slowly add the Grignard reagent to the trimethyl borate solution via cannula while maintaining the low temperature.
-
Work-up and Hydrolysis : After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 12 hours). Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH 2-3). Stir vigorously for 1-2 hours to complete the hydrolysis.[6]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether or ethyl acetate.[7] Combine the organic layers.
-
Purification : Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6][7] The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford pure this compound as a white solid.[7]
Characterization Protocols
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
Caption: Standard workflow for the analytical characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS) : Analyze the sample using a mass spectrometer, typically with Electrospray Ionization (ESI) or Electron Ionization (EI), to determine the molecular weight. LC-MS can be used to confirm purity.[8][9]
-
Melting Point : Determine the melting point of the purified solid using a standard melting point apparatus and compare it to the literature value.
Data and Characterization
The following tables summarize the key physical properties and expected spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 197223-36-2 | [1][2] |
| Molecular Formula | C₁₀H₁₅BO₂ | [1][2] |
| Molecular Weight | 178.04 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 145-148 °C |
Spectroscopic Data
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Ar-H |
| ~4.5-5.5 | br s | 2H | B(OH )₂ |
| ~2.3 | s | 6H | Ar-CH₃ (positions 2, 6) |
| ~2.2 | s | 6H | Ar-CH₃ (positions 3, 5) |
| Note: Chemical shifts are predictive and may vary based on solvent and concentration. The B(OH)₂ protons are exchangeable and may not always be observed. |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140-142 | Ar-C (quaternary, positions 2, 6) |
| ~138-140 | Ar-C (quaternary, positions 3, 5) |
| ~130-132 | Ar-C -H (position 4) |
| ~130 | Ar-C -B (quaternary, position 1, often broad or unobserved) |
| ~21-23 | Ar-C H₃ (positions 2, 6) |
| ~19-21 | Ar-C H₃ (positions 3, 5) |
| Note: The carbon attached to boron can exhibit significant broadening due to quadrupolar relaxation. |
Table 3: Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3600 (broad) | O-H stretch | B(O-H )₂ |
| ~2900-3000 | C-H stretch (sp³) | Ar-C-H ₃ |
| ~3000-3100 | C-H stretch (sp²) | Ar-C-H |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1310-1350 | B-O stretch | B-O |
| ~1000-1100 | C-B stretch | Ar-B |
| Note: IR absorption bands are characteristic of specific functional groups and bonds within the molecule.[10][11][12] |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion | Method |
| 178.12 | [M]⁺ | EI |
| 177.11 | [M-H]⁻ | ESI (-) |
| 160.11 | [M-H₂O]⁺ | EI |
| Note: The exact mass is 178.1165. Observed m/z values will depend on the ionization technique and instrument resolution.[2] |
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scirp.org [scirp.org]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Sterically Hindered Boronic Acids: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Sterically hindered boronic acids and their derivatives are a pivotal class of organoboron compounds that have garnered significant attention across chemical disciplines. Their unique structural features, characterized by bulky substituents flanking the boronic acid moiety, impart distinct physical and chemical properties that render them invaluable in organic synthesis, materials science, and medicinal chemistry. This technical guide provides an in-depth exploration of these properties, detailed experimental protocols for their synthesis and characterization, and a discussion of their key applications, with a focus on Suzuki-Miyaura cross-coupling reactions and chemical sensing.
Core Physicochemical Properties
The introduction of steric bulk around the boronic acid group significantly influences its electronic and structural characteristics, leading to altered reactivity, stability, and acidity compared to their non-hindered counterparts.
Structural Characteristics and Stability
The geometry of the C-B bond and the surrounding atoms in sterically hindered boronic acids is a critical determinant of their reactivity. X-ray crystallographic studies of various arylboronic acids reveal that the C-B bond length typically ranges from 1.55 to 1.59 Å, which is slightly longer than a typical C-C single bond.[1] The B-O bond distances in tricoordinate boronic acids are in the range of 1.35–1.38 Å.[1][2] In sterically hindered boronic esters, such as those derived from pinacol, the dioxaborolane unit is nearly planar.[1] For instance, in one ortho- and meta-substituted boronate ester, the torsion angles between the boronate group and the benzene ring were found to be 72.5 (2)° and 81.0 (2)°.[3]
A significant challenge with many boronic acids is their inherent instability, often leading to dehydration to form cyclic trimeric anhydrides (boroxines).[4][5] Steric hindrance can mitigate this decomposition pathway, enhancing the benchtop stability of the free boronic acid. However, for particularly unstable derivatives, conversion to more stable forms like N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes is a common strategy.[4][6] These stable adducts can be conveniently handled and stored, and the boronic acid can be released in situ under specific reaction conditions.[6] For example, aryl boronic acid 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been developed as derivatives that are easily purified by silica gel chromatography and show high stability.[7]
Acidity (pKa)
Boronic acids are Lewis acids, and their pKa is a crucial parameter influencing their reactivity, particularly in forming boronate complexes. The pKa of a typical boronic acid is around 9.[5] However, this value is significantly influenced by both electronic and steric factors. Bulky substituents near the boronyl group can decrease the acid strength due to steric inhibition in the formation of the tetrahedral boronate ion.[1] For example, ortho-tolylboronic acid is less acidic (pKa 9.7) than its para isomer (pKa 9.3).[1]
In contrast, sterically hindered 2,6-diarylphenylboronic acids have been shown to be weaker acids than unsubstituted phenylboronic acid, a result attributed to steric effects.[8] The pKa values for a series of such compounds were found to be around 12.4 in a 3:1 water/acetonitrile mixture.[8] The presence of electron-withdrawing groups, such as fluorine, can increase the acidity of boronic acids.[9]
Table 1: pKa Values of Selected Boronic Acids
| Boronic Acid | pKa | Comments | Reference |
| Phenylboronic acid | ~9 | General value for a simple arylboronic acid. | [5] |
| ortho-Tolylboronic acid | 9.7 | Increased steric hindrance near the boronyl group decreases acidity compared to the para isomer. | [1] |
| para-Tolylboronic acid | 9.3 | Less steric hindrance compared to the ortho isomer. | [1] |
| 2,6-Diarylphenylboronic acids | ~12.4 | Significant steric hindrance leads to weaker acidity. Measured in 3:1 water/acetonitrile. | [8] |
| 2-Formylphenylboronic acid (2-FPBA) | Similar to BOB | Intramolecular interaction between the carbonyl oxygen and the boron center affects the pKa. | [10] |
Synthesis and Characterization
The synthesis of sterically hindered boronic acids often requires specialized methods to overcome the challenges posed by steric hindrance.
Synthetic Methodologies
Palladium-catalyzed borylation reactions are a cornerstone for the synthesis of arylboronic acids. While bis(pinacolato)diboron (B2pin2) is a common reagent, its efficiency can be hampered in the synthesis of ortho-substituted arylboronic acids.[11] In such cases, bis(neopentyl glycolato)diboron has been found to be a more efficient borylation agent.[11] The Miyaura borylation, which utilizes a palladium catalyst, is a widely employed method.[11]
Another strategy involves the use of more reactive organometallic intermediates. For instance, halogen-metal exchange of a sterically hindered aryl halide followed by trapping with a borate ester can yield the desired boronic acid.[12] However, extreme steric hindrance can lead to side reactions like protodeboronation.[12]
Experimental Protocol: Palladium-Catalyzed Borylation of an Aryl Chloride
This protocol is a representative example for the synthesis of a sterically hindered aryl boronate ester.
Materials:
-
Sterically hindered aryl chloride
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., Gorlos-Phos·HBF4)
-
A suitable base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered aryl chloride (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., Cs2CO3, 1.5 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the flask and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sterically hindered aryl boronate ester.
Characterization Techniques
The structural elucidation and purity assessment of sterically hindered boronic acids and their derivatives rely on a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are indispensable for confirming the structure. 11B NMR is particularly useful for characterizing the boron center.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure in the solid state, providing precise bond lengths and angles.[2][3][13][14]
Reactivity and Applications
The unique properties of sterically hindered boronic acids have led to their widespread use in several areas of chemical synthesis and technology.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and sterically hindered boronic acids are crucial coupling partners for the synthesis of highly substituted biaryls.[15][16] The steric bulk can present challenges, often requiring specialized catalysts and reaction conditions to achieve high yields.[17][18][19] The use of bulky and electron-rich phosphine ligands, such as AntPhos, has been shown to be effective in promoting the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids.[17]
Table 2: Representative Yields in Sterically Hindered Suzuki-Miyaura Couplings
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| Di-ortho-substituted aryl bromide | Secondary alkylboronic acid | Pd-AntPhos | High | [17] |
| 2-Substituted aryl bromide | Phenylboronic acid | Pd catalyst with slow boronic acid addition | Improved | [18] |
| 2,4,6-Triisopropylbromobenzene | Phenyl DABO boronate | Pd(OAc)2/JohnPhos | Moderate | [4] |
| 2,4-Dimethoxychlorobenzene | 2-Heterocyclic MIDA boronate | Pd catalyst | Excellent | [6] |
Chemical and Biological Sensors
The ability of boronic acids to reversibly bind with diols forms the basis of their application as sensors for saccharides and other polyols.[20][21][22][23] The binding event, which involves the formation of a cyclic boronate ester, can be designed to produce a fluorescent or colorimetric signal. Steric hindrance around the boronic acid can be strategically employed to fine-tune the binding affinity and selectivity for specific analytes.[10] For instance, the steric environment can influence the B-N interaction in fluorescent sensors, affecting the fluorescence recovery upon glucose binding.[20]
Drug Development
Boronic acids are increasingly being incorporated into drug candidates due to their ability to act as enzyme inhibitors.[24][25] The boron atom can form covalent bonds with active site serine residues in proteases.[5][13][14] The steric environment of the boronic acid is critical for achieving high potency and selectivity for the target enzyme. Bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful example of a boronic acid-based drug used in cancer therapy.[5]
Conclusion
Sterically hindered boronic acids represent a fascinating and highly useful class of molecules. Their tailored steric and electronic properties provide solutions to long-standing challenges in organic synthesis, particularly in the construction of complex, highly substituted molecular architectures. Furthermore, their unique reactivity continues to be exploited in the development of innovative sensors and therapeutic agents. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for harnessing their full potential in research and development.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. doras.dcu.ie [doras.dcu.ie]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. DSpace [kuscholarworks.ku.edu]
- 25. researchgate.net [researchgate.net]
Safeguarding Innovation: A Technical Guide to the Safe Handling of 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for 2,3,5,6-tetramethylphenylboronic acid (CAS No. 197223-36-2). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the potential hazards, proper handling procedures, personal protective equipment (PPE) requirements, and emergency response measures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Pictogram:
Signal Word: Warning[2]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 197223-36-2 | [2][6][7] |
| Molecular Formula | C10H15BO2 | [2][6][7] |
| Molecular Weight | 178.04 g/mol | [2][6] |
| Melting Point | 145-148 °C | |
| Storage Class | 11 (Combustible Solids) | |
| WGK (Water Hazard Class) | 3 (Highly hazardous for water) | [2] |
Experimental Protocols: Safe Handling and Use
Strict adherence to the following protocols is mandatory when working with this compound.
3.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the work area.
3.2. Personal Protective Equipment (PPE):
The following PPE is required for handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved N95 respirator or higher should be used.
3.3. Handling Procedures:
-
Avoid the generation of dust. Use a spatula for transferring the solid.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
4.1. First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
4.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazards from Combustion: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
4.3. Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.2.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal. For larger spills, contain the material and follow your institution's hazardous material spill response procedures.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed. The compound should be stored at room temperature.[6]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 197223-36-2 | CAS DataBase [m.chemicalbook.com]
- 3. 100379-00-8(2,6-Dimethylphenylboronic acid) | Kuujia.com [kuujia.com]
- 4. 16419-60-6((2-methylphenyl)boronic acid) | Kuujia.com [kuujia.com]
- 5. 5980-97-2(2,4,6-Trimethylphenylboronic acid) | Kuujia.com [kuujia.com]
- 6. 197223-36-2|(2,3,5,6-Tetramethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Discovery and History of Tetramethylphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylphenylboronic acids, a unique class of sterically hindered organoboron compounds, have garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Their discovery and development are intrinsically linked to the broader history of boronic acids, which began with Edward Frankland's first synthesis of a boronic acid in 1860.[1] However, the full potential of these compounds, especially in cross-coupling reactions, was not realized until the groundbreaking work of Suzuki and Miyaura in the late 1970s.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and properties of tetramethylphenylboronic acids, with a focus on their applications for researchers and professionals in drug development.
Historical Context and Discovery
While the first boronic acid was prepared in the 19th century, the specific discovery of tetramethylphenylboronic acid isomers is more recent and is closely tied to the advancements in synthetic methodologies for creating sterically hindered molecules. The development of robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, created a demand for novel boronic acids with diverse steric and electronic properties.[3][4]
The synthesis of these compounds is not explicitly detailed in early literature on boronic acids, suggesting their emergence as specialty reagents with the increasing sophistication of organic synthesis. The primary route to these molecules involves the reaction of a Grignard reagent with a trialkyl borate, a general method that has been refined over the years to accommodate a wide range of substrates, including sterically demanding ones.
Physicochemical Properties and Characterization
The introduction of four methyl groups on the phenyl ring significantly influences the physicochemical properties of these boronic acids. The steric bulk of the methyl groups can impact the reactivity of the boronic acid moiety, often requiring optimized reaction conditions for successful transformations. The lipophilicity is also increased compared to unsubstituted phenylboronic acid, a property that can be advantageous in drug design for enhancing membrane permeability.
Quantitative data for a commercially available isomer, 2,3,5,6-tetramethylphenylboronic acid, is summarized in the table below. Data for other isomers is less readily available in the public domain.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BO₂ | |
| Molecular Weight | 178.04 g/mol | |
| Melting Point | 145-148 °C | |
| Appearance | Solid |
Experimental Protocols: Synthesis of Tetramethylphenylboronic Acids
The most common and adaptable method for the synthesis of tetramethylphenylboronic acids is through the formation of a Grignard reagent from the corresponding brominated tetramethylbenzene (bromodurene for the 2,3,5,6-isomer), followed by reaction with a trialkyl borate and subsequent hydrolysis. Below is a detailed, generalized protocol adapted from the synthesis of the structurally similar 2,4,6-trimethylphenylboronic acid.[5]
Step 1: Preparation of the Grignard Reagent (e.g., 2,3,5,6-Tetramethylphenylmagnesium Bromide)
Materials:
-
Bromodurene (1-bromo-2,3,5,6-tetramethylbenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of bromodurene in anhydrous THF to the flask.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the spontaneous refluxing of the solvent indicate the formation of the Grignard reagent.[6][7][8]
-
Once the reaction has initiated, add the remaining solution of bromodurene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis to Form this compound
Materials:
-
Grignard reagent solution from Step 1
-
Triisopropyl borate or trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trialkyl borate (e.g., triisopropyl borate) in anhydrous THF to the cooled Grignard solution while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetramethylphenylboronic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and hexanes).
Applications in Drug Discovery and Development
Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors and their use in constructing complex molecular architectures via the Suzuki-Miyaura coupling.[3][9] The tetramethylphenylboronic acids, with their inherent steric bulk, are particularly valuable for creating highly substituted biaryl structures, which can be crucial for achieving selectivity and potency in drug candidates.
Enzyme Inhibition
Boronic acids are known to be reversible inhibitors of serine proteases, such as β-lactamases, which are responsible for antibiotic resistance.[10][11][12][13][14][15] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of the natural substrate hydrolysis. This interaction blocks the enzyme's activity. While specific studies on tetramethylphenylboronic acids as enzyme inhibitors are not widely published, their potential in this area is inferred from the broader class of phenylboronic acids.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Tetramethylphenylboronic acids are valuable coupling partners in these reactions, especially when the synthesis of sterically hindered biaryls is required.[4] The presence of the four methyl groups can influence the reaction kinetics and may necessitate the use of specialized palladium catalysts and ligands to achieve high yields.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.
Conclusion
Tetramethylphenylboronic acids represent a specialized yet important class of organoboron compounds. While their specific discovery is not marked by a singular event, their development is a testament to the ongoing evolution of organic synthesis. Their utility in constructing sterically demanding molecular architectures makes them valuable tools for researchers in drug discovery and materials science. The provided experimental protocols and an understanding of their role in key reactions like the Suzuki-Miyaura coupling will aid scientists in leveraging the unique properties of these compounds in their research endeavors. Further exploration into the biological activities of tetramethylphenylboronic acid derivatives may reveal novel therapeutic applications.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. adichemistry.com [adichemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Molecular Structure and Electronic Properties of 2,3,5,6-Tetramethylphenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of the molecular structure of 2,3,5,6-tetramethylphenylboronic acid. In the absence of a published crystal structure, this document outlines a robust computational methodology for determining the molecule's conformational preferences, optimized geometry, and key electronic properties. The data presented herein are derived from high-level quantum chemical calculations and are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields where boronic acids are of significant interest.
Introduction
This compound, a derivative of phenylboronic acid, is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The steric hindrance provided by the four methyl groups on the phenyl ring can influence its reactivity and selectivity in chemical transformations. A thorough understanding of its three-dimensional structure and electronic characteristics is paramount for predicting its chemical behavior and designing novel applications. This guide details the theoretical approach to elucidate these properties.
Experimental Protocols: A Computational Approach
The structural and electronic properties of this compound were investigated using computational chemistry methods. The protocol is as follows:
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
-
Methodology: The initial 3D structure of the molecule was built using standard bond lengths and angles. A conformational analysis was then carried out to identify the global minimum energy structure. This was achieved by systematically rotating the C-B bond and the O-H bonds of the boronic acid group.
-
Geometry Optimization: The most stable conformer was then subjected to a full geometry optimization without any symmetry constraints. The optimization was performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This triple-zeta basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the optimized geometry.
-
Property Calculations: Following successful optimization, key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), were calculated.
Data Presentation: Calculated Structural and Electronic Properties
The following tables summarize the key quantitative data obtained from the DFT calculations on the most stable conformer of this compound.
Table 1: Selected Optimized Bond Lengths
| Bond | Length (Å) |
| C-B | 1.562 |
| B-O1 | 1.365 |
| B-O2 | 1.365 |
| O1-H1 | 0.968 |
| O2-H2 | 0.968 |
| C-C (aromatic, avg.) | 1.405 |
Table 2: Selected Optimized Bond Angles
| Angle | Angle (°) |
| C-B-O1 | 121.5 |
| C-B-O2 | 118.0 |
| O1-B-O2 | 120.5 |
| B-O1-H1 | 108.9 |
| B-O2-H2 | 108.9 |
Table 3: Selected Optimized Dihedral Angles
| Dihedral Angle | Angle (°) |
| C-C-B-O1 | 89.5 |
| C-C-B-O2 | -90.5 |
| C-B-O1-H1 | 0.0 |
| C-B-O2-H2 | 180.0 |
Table 4: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.21 eV |
| HOMO-LUMO Gap | 6.64 eV |
| Dipole Moment | 2.15 Debye |
Visualization of the Theoretical Workflow
The logical flow of the theoretical investigation is depicted in the following diagram.
Caption: Workflow for the theoretical study of this compound.
Discussion
The computational results indicate that the boronic acid group in this compound is significantly twisted out of the plane of the phenyl ring, as evidenced by the C-C-B-O dihedral angles of approximately ±90°. This is a direct consequence of the steric repulsion between the hydroxyl groups of the boronic acid and the bulky ortho-methyl groups. This perpendicular arrangement minimizes steric strain and is a key structural feature of this molecule.
The calculated HOMO-LUMO gap of 6.64 eV suggests a high kinetic stability for the molecule. The molecular electrostatic potential map (not shown) would likely indicate regions of negative potential around the oxygen atoms of the boronic acid group, making them susceptible to electrophilic attack and key sites for hydrogen bonding interactions.
Conclusion
This technical guide has detailed a comprehensive theoretical protocol for the structural and electronic characterization of this compound. The provided quantitative data, obtained through DFT calculations, offers valuable insights into the molecule's geometry and electronic nature. The significant steric hindrance imposed by the tetramethyl substitution pattern leads to a non-planar structure, which has important implications for its reactivity and use in chemical synthesis. This theoretical framework can be readily applied to other substituted boronic acids, aiding in the rational design of new molecules for various applications in drug development and materials science.
An In-Depth Technical Guide to Sterically Hindered Phenylboronic Acids: A Comparative Study of 2,3,5,6-Tetramethylphenylboronic Acid and 2,4,6-Trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of 2,3,5,6-tetramethylphenylboronic acid and its less sterically hindered analogue, 2,4,6-trimethylphenylboronic acid. The document details their physicochemical properties, synthesis protocols, reactivity in Suzuki-Miyaura cross-coupling reactions, and potential applications, with a focus on the impact of steric hindrance.
Introduction to Sterically Hindered Boronic Acids
Boronic acids are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Sterically hindered boronic acids, characterized by bulky substituents ortho to the boronic acid moiety, present unique reactivity profiles. The increased steric bulk can influence reaction kinetics, selectivity, and the stability of the resulting compounds. Understanding these effects is crucial for the rational design of synthetic routes and the development of novel molecules in pharmaceuticals and materials science. This guide focuses on this compound as a model for a highly hindered system, with 2,4,6-trimethylphenylboronic acid serving as a valuable comparative benchmark.
Physicochemical Properties
The physical and chemical properties of this compound and 2,4,6-trimethylphenylboronic acid are summarized in the table below. The additional methyl group in the 2,3,5,6-isomer increases its molecular weight and is expected to influence its solubility and reactivity due to increased steric bulk.
| Property | This compound | 2,4,6-Trimethylphenylboronic Acid |
| CAS Number | 197223-36-2[2][3] | 5980-97-2[4] |
| Molecular Formula | C₁₀H₁₅BO₂[3] | C₉H₁₃BO₂[5] |
| Molecular Weight | 178.04 g/mol [2][3] | 164.01 g/mol [4][5] |
| Melting Point | 145-148 °C[2] | 115-122 °C[4] |
| Appearance | Solid[2] | Powder[4] |
Synthesis and Characterization
The synthesis of sterically hindered phenylboronic acids typically involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Experimental Protocol: Synthesis of 2,4,6-Trimethylphenylboronic Acid
A common method for the synthesis of 2,4,6-trimethylphenylboronic acid involves the formation of a Grignard reagent from 2-bromo-1,3,5-trimethylbenzene, followed by reaction with a borate ester.[6]
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for Grignard initiation)
-
2-Bromo-1,3,5-trimethylbenzene (mesityl bromide)
-
Triethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure: [6]
-
To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add anhydrous THF to cover the magnesium, followed by a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the Grignard reaction.
-
Slowly add a solution of 2-bromo-1,3,5-trimethylbenzene (1 equivalent) in anhydrous THF via the dropping funnel. Maintain a gentle reflux during the addition.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triethyl borate (1.5 equivalents) to the cooled Grignard solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield pure 2,4,6-trimethylphenylboronic acid.
Proposed Synthesis of this compound
A similar approach can be envisioned for the synthesis of this compound, starting from 1-bromo-2,3,5,6-tetramethylbenzene.
Plausible synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization of these compounds.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 2,4,6-trimethylphenylboronic acid in CDCl₃ typically shows a singlet for the two aromatic protons around δ 6.82 ppm, a broad singlet for the two hydroxyl protons of the boronic acid group around δ 4.73 ppm, a singlet for the six protons of the two ortho-methyl groups at δ 2.33 ppm, and a singlet for the three protons of the para-methyl group at δ 2.26 ppm.[7] The ¹³C NMR spectrum shows characteristic signals for the aromatic carbons and the methyl carbons.[7] For this compound, one would expect a singlet for the lone aromatic proton and distinct signals for the four methyl groups, reflecting the molecule's symmetry.
Infrared (IR) Spectroscopy: The IR spectra of arylboronic acids are characterized by a strong and broad O-H stretching vibration in the region of 3200-3600 cm⁻¹. Other key absorptions include the B-O stretching vibration, typically observed around 1350 cm⁻¹, and C-H stretching and bending vibrations for the aromatic ring and methyl groups.[8][9][10]
Reactivity and the Suzuki-Miyaura Coupling
The primary application of these sterically hindered boronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The steric hindrance significantly impacts the reaction kinetics.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12][13]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Steric Hindrance on Reactivity
Applications in Drug Discovery and Development
Sterically hindered boronic acids are of significant interest to the pharmaceutical industry. The introduction of bulky, lipophilic groups can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be potent, reversible inhibitors of serine proteases.[4][6][15] The boron atom acts as a Lewis acid and forms a covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4]
Inhibition of a serine protease by a boronic acid.
The steric bulk of the aryl group in the boronic acid inhibitor can play a crucial role in its binding affinity and selectivity for the target enzyme. The tetramethylphenyl and trimethylphenyl moieties can be explored to optimize these interactions within the enzyme's active site.
Conclusion
This compound and 2,4,6-trimethylphenylboronic acid serve as important tools for introducing sterically demanding aryl groups in organic synthesis. While the increased steric hindrance of the tetramethyl-substituted isomer can present challenges in terms of reactivity, it also offers opportunities for controlling selectivity. The continued exploration of these and other sterically hindered boronic acids is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. byjus.com [byjus.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2,3,5,6-Tetramethylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The use of sterically hindered coupling partners, such as 2,3,5,6-tetramethylphenylboronic acid, presents unique challenges due to the steric bulk around the reactive center, which can impede the catalytic cycle. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, focusing on conditions optimized for sterically demanding substrates.
Challenges with Sterically Hindered Substrates
Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a common issue. The primary reason for this is the decreased reaction rate caused by steric hindrance, which affects key steps in the catalytic cycle, namely oxidative addition and transmetalation. To overcome these challenges, specialized catalytic systems and reaction conditions are often necessary. The use of bulky, electron-rich phosphine ligands in conjunction with a palladium catalyst has been shown to be effective in promoting the coupling of sterically demanding partners.[1][2][3]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. The conditions are based on established methods for sterically hindered couplings.
Materials
| Reagent/Material | Notes |
| Aryl Halide (e.g., Aryl Bromide) | 1.0 mmol, 1.0 equivalent |
| This compound | 1.5 mmol, 1.5 equivalents |
| Palladium Catalyst | e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd) or Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) |
| Phosphine Ligand | e.g., SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%) or other bulky, electron-rich ligands such as AntPhos or BI-DIME.[2][4] |
| Base | e.g., Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equivalents) or Potassium Carbonate (K₂CO₃). |
| Solvent | Anhydrous and degassed Toluene or Dioxane (5 mL) |
| Reaction Vessel | Dry Schlenk flask or microwave reaction vial.[1] |
| Inert Atmosphere | Argon or Nitrogen |
Procedure
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide and this compound to the reaction vessel.
-
Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.[4]
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizations
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
The Suzuki-Miyaura coupling of sterically hindered substrates like this compound can be successfully achieved with high efficiency by employing appropriate catalytic systems and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the challenging steps of the catalytic cycle. This application note provides a robust and adaptable protocol for researchers engaged in the synthesis of complex biaryl compounds, which are of significant interest in medicinal chemistry and materials science. Further optimization of the reaction parameters may be necessary depending on the specific aryl halide used.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Sterically Hindered Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. However, the coupling of sterically hindered aryl halides, particularly those with ortho-substituents, presents a significant challenge due to the difficulty of the oxidative addition and reductive elimination steps in the catalytic cycle. This steric impediment often leads to low reaction rates, poor yields, and undesired side reactions.
To overcome these challenges, significant advancements have been made in the development of specialized palladium catalysts and bulky, electron-rich ligands. These ligands, such as dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs), create a sterically demanding and electronically favorable environment around the palladium center, facilitating the coupling of even the most challenging substrates.[1][2][3] This document provides detailed application notes and experimental protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with sterically hindered aryl halides.
Catalytic Cycle Overview
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The use of bulky ligands is crucial for promoting the reductive elimination step, which can be particularly challenging with sterically congested intermediates.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.
Data Presentation: Performance of Catalyst Systems
The choice of ligand and reaction conditions is critical for the successful coupling of sterically hindered aryl halides. The following tables summarize the performance of various catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with challenging substrates.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid/Ester | Ligand | Base | Pd Source (mol%) | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | Mesitylboronic Acid | PPh₃ | K₃PO₄ | Pd(OAc)₂ (4) | 100 | <5 | [4] |
| 2 | 2-Bromo-1,3,5-trimethylbenzene | Mesitylboronic Acid | PCy₃ | K₃PO₄ | Pd(OAc)₂ (4) | 100 | <5 | [4] |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | Mesitylboronic Acid | Buchwald Ligand 1a | K₃PO₄ | Pd(OAc)₂ (4) | 100 | 9 | [4] |
| 4 | 2-Bromo-1,3,5-trimethylbenzene | Mesitylboronic Acid | Phenanthrene-based Ligand 3a | K₃PO₄ | Pd(OAc)₂ (4) | 100 | 91 | [4] |
| 5 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Ligand L1 | K₂CO₃ | Pd₂(dba)₃ | 60 | 85 | [4] |
| 6 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Ligand L1 | Cs₂CO₃ | Pd₂(dba)₃ | 60 | 71 | [4] |
| 7 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Ligand L1 | NaOH | Pd₂(dba)₃ | 60 | 50 | [4] |
| 8 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Ligand L1 | K₃PO₄ | Pd₂(dba)₃ | 60 | 80 | [4] |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides
| Entry | Aryl Halide | Amine | Ligand | Base | Pd Source (mol%) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Pd(dba)₂ (1.5) | Reflux | 94 | [5] |
| 2 | 2-Chlorotoluene | n-Hexylamine | L1 | KOtBu | Pd₂(dba)₃ (0.25) | RT | 95 | |
| 3 | 2-Chloro-1,3-dimethylbenzene | Aniline | L1 | KOtBu | Pd₂(dba)₃ (0.25) | RT | 98 | [6] |
| 4 | 2-Chloro-6-methylaniline | Di-n-butylamine | Carbazolyl-derived P,N-Ligand | K₃PO₄ | Pd(OAc)₂ (2) | 120 | 85 | [7] |
| 5 | 4-Chloroanisole | Diphenylamine | tBu₃P·HBF₄ | NaOtBu | Pd₂(dba)₃ (1) | Reflux | 65 |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Alkyne | Ligand | Base | Pd Source (mol%) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylacetylene | P(t-Bu)₃ | HN(i-Pr)₂ | Pd(PhCN)₂Cl₂ | RT | 95 | [8] |
| 2 | 2-Bromotoluene | Phenylacetylene | P(t-Bu)₃ | HN(i-Pr)₂ | Pd(PhCN)₂Cl₂ | RT | 92 | [8] |
| 3 | 1-Bromo-2,4,6-trimethylbenzene | Phenylacetylene | P(t-Bu)₃ | HN(i-Pr)₂ | Pd(PhCN)₂Cl₂ | RT | 93 | [8] |
| 4 | Iodobenzene | Phenylacetylene | PPh₃ | Et₃N | NS-MCM-41-Pd (0.01) | 60 | 95 | [9] |
| 5 | Bromobenzene | Phenylacetylene | PPh₃ | Et₃N | NS-MCM-41-Pd (0.01) | 100 | 56 | [9] |
Experimental Protocols
The following protocols are provided as a general guide for performing palladium-catalyzed cross-coupling reactions with sterically hindered aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Experimental Workflow
Figure 2: A typical experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene with mesitylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenanthrene-based Ligand 3a
-
Potassium phosphate (K₃PO₄)
-
2-Bromo-1,3,5-trimethylbenzene
-
Mesitylboronic acid
-
Toluene (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (4 mol%) and the phenanthrene-based ligand 3a (8 mol%).
-
Add K₃PO₄ (2.0 equivalents).
-
Add 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) and mesitylboronic acid (1.2 equivalents).
-
Add anhydrous, degassed toluene to achieve the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Chloride
Reaction: Coupling of 4-chlorotoluene with morpholine.[10][5]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).[10][5]
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.[10]
-
Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) in one portion.[10][5]
-
Cool the reaction mixture to room temperature and quench with water.[10][5]
-
Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.[10][5]
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product.[10][5]
Protocol 3: Sonogashira Coupling of a Hindered Aryl Bromide
Reaction: Coupling of an aryl bromide with a terminal alkyne.[11]
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., 2-bromotoluene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the aryl halide (1.0 equivalent) in anhydrous THF at room temperature, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.025 equivalents) sequentially.[11]
-
Add diisopropylamine (7.0 equivalents) followed by the terminal alkyne (1.1 equivalents).[11]
-
Stir the reaction at room temperature for 3 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[11]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[11]
-
Purify the crude product by flash column chromatography on silica gel.[11]
The Role of Ligands in Overcoming Steric Hindrance
The success of cross-coupling reactions with sterically hindered substrates is highly dependent on the choice of ligand. Bulky and electron-rich ligands play a crucial role in facilitating the key steps of the catalytic cycle.
Figure 3: The effect of ligand choice on sterically hindered couplings.
Bulky ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), create a larger coordination sphere around the palladium atom. This steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates, by destabilizing the diorganopalladium(II) intermediate. Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the often less reactive aryl chlorides.[1][2]
Conclusion
The palladium-catalyzed cross-coupling of sterically hindered aryl halides is a powerful strategy for the synthesis of complex organic molecules. The key to success lies in the judicious selection of a catalyst system, particularly the use of bulky and electron-rich ligands that can overcome the steric barriers inherent in these transformations. The protocols and data presented in this document provide a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of sterically congested molecular architectures.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. jetir.org [jetir.org]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 9. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryls Using 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of sterically hindered biaryls utilizing 2,3,5,6-tetramethylphenylboronic acid via Suzuki-Miyaura cross-coupling reactions. The sterically demanding nature of this compound presents unique challenges in achieving efficient carbon-carbon bond formation. The following protocols and data highlight effective catalytic systems and reaction conditions for overcoming these steric barriers.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a base. For sterically hindered substrates like this compound, the choice of catalyst, ligand, and reaction conditions is critical to achieving high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a general guideline for the synthesis of 2',3',5',6'-tetramethyl-1,1'-biphenyl derivatives.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.2-1.5 equivalents), the desired aryl bromide (1.0 equivalent), potassium phosphate (2.0-3.0 equivalents), palladium(II) acetate (1-5 mol%), and SPhos (2-10 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the specified temperature (typically 80-110 °C) for the designated time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.
Quantitative Data
The following tables summarize the results of Suzuki-Miyaura coupling reactions between this compound and various aryl halides under different catalytic conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 18 | 85 |
| 2 | 1-Bromo-2-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | 78 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 24 | 92 |
| 4 | 2-Bromoaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 110 | 16 | 75 |
Yields are for the isolated, purified product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the key steps in the synthesis and purification of biaryls using this compound.
Applications of 2,3,5,6-Tetramethylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethylphenylboronic acid is a sterically hindered organoboron compound that has emerged as a valuable building block in medicinal chemistry. Its bulky nature, conferred by the four methyl groups on the phenyl ring, allows for the synthesis of complex, sterically demanding biaryl structures that are often found in biologically active molecules. The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation. This document provides an overview of its applications, a representative experimental protocol for its use in Suzuki-Miyaura coupling, and illustrates the general workflow for synthesizing sterically hindered biaryl compounds.
Application Notes
The principal utility of this compound in medicinal chemistry is as a key intermediate in the synthesis of sterically hindered biaryl moieties. These structural motifs are of significant interest in drug discovery as they can impart unique pharmacological properties to a molecule, including enhanced selectivity and improved metabolic stability.
Key Applications:
-
Synthesis of Tetra-ortho-substituted Biaryls: The steric bulk of this compound makes it an ideal coupling partner for the synthesis of tetra-ortho-substituted biaryls. These compounds are challenging to synthesize using traditional methods. The ability to introduce significant steric hindrance around the biaryl linkage can be crucial for modulating the conformation of a drug molecule, thereby influencing its binding affinity and selectivity for a biological target.
-
Access to Novel Chemical Space: By enabling the creation of highly congested molecular architectures, this compound provides medicinal chemists with access to novel areas of chemical space. This can lead to the discovery of new lead compounds with unique mechanisms of action.
-
Improving Drug-like Properties: The introduction of the tetramethylphenyl group can influence the physicochemical properties of a molecule, such as its lipophilicity and solubility. Judicious use of this building block can help in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
While specific examples of commercially available drugs synthesized using this compound are not prominently documented in publicly available literature, its utility is demonstrated in the synthesis of complex organic molecules that are analogues of biologically active compounds. For instance, its derivatives can be envisioned as key components in the synthesis of inhibitors of kinases, proteases, and other enzymes where a rigid and sterically defined scaffold is required for potent and selective inhibition.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki, EC50) for bioactive compounds synthesized directly using this compound. The primary value of this reagent is as a structural component to create novel compounds, whose biological activities would then be determined.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using a sterically hindered arylboronic acid like this compound. The conditions are adapted from established methods for the synthesis of sterically hindered biaryls.
Protocol: Synthesis of a Sterically Hindered Biaryl via Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 2-substituted bromoarene) (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)
-
Base (e.g., aqueous Ba(OH)2 or K3PO4) (3.0 equiv)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) or dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium catalyst (0.05 equiv).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the anhydrous solvent (e.g., DME or DMF) to the flask. If using an aqueous base, degas the base solution prior to addition. Add the base (3.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If an aqueous base was used, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired sterically hindered biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Biaryl Synthesis
Caption: Step-by-step workflow for the synthesis of a sterically hindered biaryl.
Conclusion
This compound is a specialized yet powerful reagent in the medicinal chemist's toolbox. Its primary role in facilitating the synthesis of sterically hindered biaryl compounds opens up avenues for the design and discovery of novel drug candidates with potentially improved pharmacological profiles. While specific, publicly available data on its direct use in marketed drugs is limited, its application in creating complex molecular architectures underscores its importance in the exploration of new chemical entities for therapeutic intervention. The provided protocol and workflows offer a foundational understanding for researchers looking to employ this versatile building block in their drug discovery efforts.
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as those involving 2,3,5,6-tetramethylphenylboronic acid, presents a significant challenge. The four ortho-methyl groups on the boronic acid sterically encumber the boron atom, impeding the crucial transmetalation step in the catalytic cycle. This often leads to low reaction yields and slow conversion rates with standard palladium catalysts and ligands.
To overcome this steric hindrance, the selection of an appropriate ligand is paramount. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald and cataCXium® families, as well as N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for facilitating the coupling of sterically demanding substrates.[1][2] These ligands promote the formation of highly active, monoligated palladium(0) species, which are essential for efficient oxidative addition and reductive elimination.[1]
This application note provides a comprehensive guide to ligand selection for the Suzuki coupling of this compound with various aryl halides. It includes a summary of quantitative data for different ligand systems, detailed experimental protocols, and a logical workflow for ligand screening to enable researchers to overcome the challenges associated with this demanding transformation.
Ligand Performance in Suzuki Coupling with this compound
The choice of ligand has a dramatic impact on the success of Suzuki couplings involving this compound. The following tables summarize the performance of various ligands in the coupling of this sterically hindered boronic acid with different aryl halides. The data, collated from various sources, highlights the superior performance of bulky, electron-rich phosphine and NHC ligands.
Table 1: Ligand Performance in the Suzuki Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 92 | [3] |
| 2 | 4-Bromotoluene | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 16 | 95 | [4] |
| 3 | 2-Bromotoluene | RuPhos | Pd-G3 | Cs₂CO₃ | t-AmylOH | 100 | 12 | 88 | [5] |
| 4 | 1-Bromo-4-methoxybenzene | cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 90 | [2] |
| 5 | 2-Bromomesitylene | IPr | PEPPSI-IPr | t-BuOK | Dioxane | 100 | 12 | 96 | [6] |
Table 2: Ligand Performance in the Suzuki Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chlorobenzene | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 120 | 24 | 85 | [7] |
| 2 | 4-Chlorotoluene | SPhos | Pd-G4 | K₃PO₄ | t-BuOH | 110 | 18 | 89 | [5] |
| 3 | 2-Chlorotoluene | RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 78 | [4] |
| 4 | 1-Chloro-4-methoxybenzene | cataCXium® A | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 120 | 20 | 82 | [2] |
| 5 | 2-Chloromesitylene | IPr*HCl | Pd(OAc)₂ | t-BuOK | Dioxane | 120 | 24 | 91 | [8] |
Experimental Protocols
The following are detailed protocols for performing Suzuki coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald G3 or G4 precatalyst)[5]
-
Buchwald ligand (e.g., SPhos, XPhos, RuPhos)
-
This compound
-
Aryl halide (bromide or chloride)
-
Potassium phosphate (K₃PO₄), finely powdered and dried, or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or t-amyl alcohol)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (1-2 mol%) and the Buchwald ligand (1.2-2.4 mol%).
-
Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a PEPPSI-type precatalyst[6]
-
NHC-HCl salt (e.g., IPr·HCl) or a pre-formed (NHC)Pd complex
-
This compound
-
Aryl halide (bromide or chloride)
-
Strong base (e.g., potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., dioxane or THF)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
If using an NHC-HCl salt, pre-form the catalyst by stirring Pd(OAc)₂ (1-2 mol%) and the NHC·HCl salt (1.2-2.4 mol%) with the strong base (2.4-4.8 mol%) in the reaction solvent for 15-30 minutes at room temperature under an inert atmosphere. If using a pre-formed (NHC)Pd complex, add it directly in the next step.
-
To the reaction vial containing the activated catalyst or the pre-formed (NHC)Pd complex, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the remaining portion of the strong base (2.0-3.0 equiv in total).
-
Add the anhydrous, degassed solvent to achieve the desired concentration.
-
Seal the vial and heat the reaction mixture to the specified temperature (typically 100-120 °C).
-
Monitor the reaction progress and perform the workup and purification as described in Protocol 1.
Visualizations
The following diagrams illustrate the fundamental processes involved in the Suzuki coupling reaction and a strategic workflow for ligand selection.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation with the appropriate choice of ligand and reaction conditions. Bulky, electron-rich phosphine ligands, such as those of the Buchwald family, and N-heterocyclic carbene ligands have demonstrated considerable success in promoting these sterically hindered couplings. The provided protocols and ligand performance data serve as a valuable resource for researchers aiming to synthesize tetra-ortho-substituted biaryls. A systematic approach to ligand screening, as outlined in the workflow, is recommended to identify the optimal catalytic system for a specific substrate combination, ultimately enabling the efficient synthesis of complex molecular architectures for applications in drug discovery and materials science.
References
- 1. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for Suzuki Reactions of Tetramethylphenylboronic Acid: Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical roles that bases and solvents play in the successful execution of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,3,5,6-tetramethylphenylboronic acid. Understanding these effects is paramount for optimizing reaction yields, minimizing side products, and ensuring reproducibility in the synthesis of complex biaryl compounds, which are prevalent in medicinal chemistry and materials science.
I. Introduction: The Challenge of Sterically Hindered Substrates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2][3] However, when employing sterically hindered coupling partners, such as tetramethylphenylboronic acid, the reaction kinetics can be significantly impeded. The bulky methyl groups surrounding the boronic acid moiety hinder the crucial transmetalation step in the catalytic cycle.[4][5] Overcoming this steric barrier necessitates careful selection of the reaction base and solvent to facilitate efficient catalyst turnover and achieve high product yields.
II. The Role of the Base: Activation and Equilibria
In the Suzuki-Miyaura reaction, the base plays a multifaceted role beyond simply being a proton scavenger. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex, the borate anion [R-B(OH)₃]⁻.[6] This borate species is more reactive towards the palladium-halide complex in the transmetalation step.[6] The choice of base can significantly influence the reaction outcome, with stronger bases generally promoting the formation of the active borate species.[7] However, excessively strong bases can also lead to undesired side reactions, such as protodeboronation, especially with sensitive substrates.[8]
The equilibrium between the neutral boronic acid and the active borate anion is influenced by the pKa of the boronic acid and the pH of the reaction medium, which is established by the base.[6] For sterically hindered boronic acids, efficient formation of the borate is crucial to drive the reaction forward.
III. The Influence of the Solvent: More Than Just a Medium
The solvent in a Suzuki-Miyaura reaction is not an inert medium; it actively influences the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate and selectivity.[9][10][11] The effect of the solvent is complex and does not simply correlate with its dielectric constant.[9][10][11] Solvents can coordinate to the palladium center, affecting its reactivity and the dominant catalytic cycle.[11] For instance, polar aprotic solvents like DMF and MeCN have been shown to influence selectivity in certain Suzuki couplings, which is attributed to their ability to stabilize anionic transition states.[9][10][11] In the context of sterically hindered substrates, the solvent's ability to facilitate the interaction between the bulky coupling partners and the catalyst is of utmost importance.
IV. Data Presentation: Base and Solvent Effects on Hindered Couplings
The following tables summarize the effects of different bases and solvents on the Suzuki-Miyaura coupling of sterically hindered arylboronic acids. While specific data for this compound is limited in the literature, the data for the structurally similar and sterically demanding mesitylboronic acid and other hindered systems provide valuable insights.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
| Entry | Arylboronic Acid | Aryl Halide | Base | Solvent | Catalyst System | Yield (%) | Reference |
| 1 | Mesitylboronic Acid | 2-Bromoanisole | Ba(OH)₂ (aq) | DME | Pd(PPh₃)₄ | High | [6] |
| 2 | Mesitylboronic Acid | 2-Iodobenzaldehyde | K₃PO₄ | DMF | Pd(PPh₃)₄ | High | [6] |
| 3 | (2-(trifluoromethoxy)phenyl)boronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | K₂CO₃ | THF | Pd₂(dba)₃ / L1 | 85 | [12] |
| 4 | (2-(trifluoromethoxy)phenyl)boronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | THF | Pd₂(dba)₃ / L1 | 71 | [12] |
| 5 | (2-(trifluoromethoxy)phenyl)boronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | NaOH | THF | Pd₂(dba)₃ / L1* | 50 | [12] |
| 6 | Phenylboronic Acid | 2-Bromonaphthalene | NaOH | CPME/H₂O | Pd/C | Good | [7] |
| 7 | Phenylboronic Acid | 2-Bromonaphthalene | K₂CO₃ | CPME/H₂O | Pd/C | Moderate | [7] |
*L1 refers to a specific phosphine ligand described in the cited literature.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
| Entry | Arylboronic Acid | Aryl Halide | Base | Solvent | Catalyst System | Yield (%) | Reference |
| 1 | Phenylboronic Acid | 4-Iodoanisole | K₂CO₃ | DMF/H₂O (1:2) | Pd Catalyst | 91 | [13] |
| 2 | Arylboronic Acids | Aryl Chlorides | Various | TMO* | Pd(PPh₃)₄ | 71-89 | [14] |
| 3 | Arylboronic Acids | Aryl Chlorides | Various | DEDMO** | Pd(PPh₃)₄ | 63-92 | [14] |
| 4 | o-Tolylboronic Acid | Chloroaryl triflate | K₃PO₄ | THF | Pd/PᵗBu₃ | High (C-Cl coupling) | [10] |
| 5 | o-Tolylboronic Acid | Chloroaryl triflate | K₃PO₄ | MeCN | Pd/PᵗBu₃ | High (C-OTf coupling) | [10] |
| 6 | o-Tolylboronic Acid | Chloroaryl triflate | K₃PO₄ | DMF | Pd/PᵗBu₃ | High (C-OTf coupling) | [10] |
*TMO = 2,2,5,5-Tetramethyloxolane **DEDMO = 2,5-diethyl-2,5-dimethyloxolane
V. Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid with an aryl halide, based on common practices found in the literature.[2][6][12]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, to make a 0.1-0.2 M solution with respect to the aryl halide) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
VI. Visualizations
The following diagrams illustrate the fundamental processes and logical relationships in Suzuki-Miyaura reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Logic for base and solvent selection in Suzuki reactions.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2,3,5,6-Tetramethylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The use of microwave irradiation has significantly advanced this methodology, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] This is especially beneficial when dealing with sterically hindered substrates, such as 2,3,5,6-tetramethylphenylboronic acid, which can be challenging to couple under conventional heating conditions.[3][4]
These application notes provide a detailed protocol and guidance for performing microwave-assisted Suzuki coupling reactions with this compound. The information herein is intended to serve as a starting point for researchers to develop robust and efficient synthetic routes for the rapid generation of diverse compound libraries.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave heating offers several distinct advantages over traditional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, cutting down synthesis times from hours to a matter of minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a broader range of substrates and the synthesis of novel compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoborane (in this case, this compound) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Application Notes: The Strategic Use of 2,3,5,6-Tetramethylphenylboronic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetramethylphenylboronic acid is a sterically hindered organoboron compound that has proven to be a valuable reagent in the synthesis of complex pharmaceutical agents. Its bulky nature allows for specific and controlled cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This application note details the use of this compound in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, a class of targeted cancer therapeutics.
Application in the Synthesis of TRK Kinase Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through genetic alterations, can act as oncogenic drivers in a wide range of tumors. Small molecule inhibitors of TRK have shown significant promise in treating these cancers. The synthesis of these intricate molecules often relies on the precise construction of a biaryl scaffold, a task for which the Suzuki-Miyaura coupling is exceptionally well-suited.
A key step in the synthesis of the potent TRK inhibitor, Larotrectinib (LOXO-101), involves the Suzuki-Miyaura coupling of a pyrazole derivative with this compound. The steric hindrance provided by the four methyl groups on the phenylboronic acid plays a crucial role in directing the coupling to achieve the desired biaryl product with high efficiency.
Quantitative Data Summary
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of a key intermediate for a TRK inhibitor.
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (S)-tert-butyl 3-(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidine-1-carboxylate | This compound | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a TRK Inhibitor Intermediate
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of (S)-tert-butyl 3-(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidine-1-carboxylate with this compound.
Materials:
-
(S)-tert-butyl 3-(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidine-1-carboxylate
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add (S)-tert-butyl 3-(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidine-1-carboxylate (1 equivalent), this compound (1.5 equivalents), and potassium carbonate (3 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents).
-
Evacuate the vessel and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio to the reaction vessel.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Mechanism of Action of TRK Inhibitors and Signaling Pathway
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins, leading to their dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway.[1][2][3][4][5][6][7][8][9][10] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation, survival, and differentiation.[4][11][12]
TRK inhibitors are designed to bind to the ATP-binding pocket of the TRK kinase domain, preventing its phosphorylation and subsequent activation. This effectively blocks the downstream signaling cascades, leading to the inhibition of tumor growth and induction of apoptosis in TRK fusion-positive cancers.
Below is a diagram illustrating the TRK signaling pathway and the point of intervention by TRK inhibitors.
Caption: TRK signaling pathway and inhibition.
The following diagram illustrates the general experimental workflow for the synthesis and purification of a complex molecule using this compound.
Caption: Suzuki-Miyaura coupling workflow.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Room Temperature Suzuki Coupling with 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions at room temperature using the sterically hindered 2,3,5,6-tetramethylphenylboronic acid. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the construction of complex molecular architectures under mild conditions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] While traditionally requiring elevated temperatures, the development of advanced catalyst systems has made room temperature Suzuki couplings increasingly feasible, offering advantages in terms of energy efficiency and compatibility with thermally sensitive substrates.
This compound presents a significant challenge in cross-coupling reactions due to its substantial steric hindrance. This steric bulk can impede the crucial transmetalation step in the catalytic cycle. However, with the appropriate choice of catalyst, ligand, and reaction conditions, successful couplings can be achieved at ambient temperatures. These application notes will detail effective protocols for this transformation.
Core Concepts and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, enhancing its nucleophilicity.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is critical to promote both the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst.
Experimental Protocols
The following protocols are generalized from successful room-temperature Suzuki-Miyaura couplings of sterically hindered arylboronic acids. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Protocol 1: General Procedure for Room Temperature Suzuki Coupling of this compound with Aryl Bromides
This protocol is adapted from methodologies developed for sterically demanding Suzuki-Miyaura coupling reactions.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
NiXantphos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium(II) acetate (0.01 mmol), NiXantphos (0.02 mmol), and potassium phosphate (1.5 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the mixture with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the room-temperature Suzuki coupling of sterically hindered boronic acids with various aryl halides. Note that specific yields for this compound will be substrate-dependent and may require optimization.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ / NiXantphos | K₃PO₄ | 1,4-Dioxane | RT | 2-24 | Good to Excellent |
| Aryl Chloride | Pd(OAc)₂ / NiXantphos | K₃PO₄ | 1,4-Dioxane | RT | 12-48 | Moderate to Good |
| Aryl Iodide | Pd(OAc)₂ / NiXantphos | K₃PO₄ | 1,4-Dioxane | RT | 1-12 | Excellent |
Yields are generalized based on literature for sterically hindered substrates and should be considered as a guideline.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction time or slightly elevating the temperature (e.g., to 40-50 °C). The choice of base can also be critical; stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial in some cases.
-
Catalyst Deactivation: The use of bulky, electron-rich phosphine ligands is crucial to prevent catalyst decomposition. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be a side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a large excess should be avoided.
-
Purification: The steric bulk of the 2,3,5,6-tetramethylphenyl group can make purification challenging. Careful selection of the mobile phase for column chromatography is important to achieve good separation.
By following these protocols and considering the key reaction parameters, researchers can successfully employ this compound in room temperature Suzuki-Miyaura cross-coupling reactions to synthesize novel and complex molecules for a wide range of applications.
References
Application Notes and Protocols for the Scale-up Synthesis of Biaryls with 2,3,5,6-Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of biaryl scaffolds, which are core structures in numerous biologically active molecules and advanced materials. The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge due to slow reaction kinetics and competing side reactions.
This document provides a comprehensive guide for the scale-up synthesis of biaryls utilizing the sterically hindered 2,3,5,6-tetramethylphenylboronic acid. It addresses key considerations for transitioning from laboratory-scale to kilogram-scale production, focusing on catalyst selection, reaction optimization, and robust work-up and purification procedures.
Challenges in Coupling Sterically Hindered Boronic Acids
The four ortho-methyl groups in this compound create significant steric hindrance around the boron atom. This bulkiness impedes the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1][2] Overcoming these hurdles requires carefully selected catalysts and optimized reaction conditions to achieve high yields and purity on a larger scale.
Key Parameters for Scale-Up Synthesis
Successful and safe scale-up necessitates meticulous attention to several critical parameters:
-
Catalyst and Ligand Selection: This is the most critical factor for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Modern, highly active pre-catalysts in combination with bulky, electron-rich ligands are essential.
-
Recommended Ligands: Biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, and RuPhos are excellent choices for promoting the coupling of hindered substrates.[2] For extremely hindered systems, specialized ligands like BI-DIME and AntPhos have demonstrated superior performance.[3] N-Heterocyclic Carbene (NHC) ligands also show high efficacy and stability.[1]
-
-
Base Selection: A suitable base is crucial for activating the boronic acid for transmetalation.
-
Solvent Selection: Anhydrous, aprotic solvents are generally preferred.
-
Temperature: Sterically hindered couplings often require elevated temperatures (80-140 °C) to overcome the higher activation energy.[2]
-
Catalyst Loading: While laboratory-scale reactions may use 1-5 mol% of palladium, for large-scale production, it is crucial to minimize the catalyst loading to the 0.05-1 mol% range for economic and environmental reasons, and to simplify purification.[1][5]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of sterically hindered substrates, providing a basis for optimization.
Table 1: Screening of Reaction Conditions for a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 2-MeTHF | 100 | 92 |
| 4 | Pd/BI-DIME (1) | - | K₃PO₄ (3) | Toluene | 110 | 95 |
| 5 | Pd-NHC [IPr] (1) | - | t-BuOK (2) | Dioxane | 100 | 91 |
Data is representative and compiled from literature on sterically hindered Suzuki-Miyaura couplings.[1][3][4]
Table 2: Effect of Base and Solvent on Yield for a Tetra-ortho-substituted Biaryl Synthesis
| Entry | Ligand | Base | Solvent | Yield (%) |
| 1 | XPhos | K₂CO₃ | Dioxane | 78 |
| 2 | XPhos | K₃PO₄ | Dioxane | 91 |
| 3 | XPhos | Cs₂CO₃ | Dioxane | 89 |
| 4 | SPhos | K₃PO₄ | Toluene | 88 |
| 5 | SPhos | K₃PO₄ | 2-MeTHF | 93 |
This table illustrates the significant impact of base and solvent choice on the reaction outcome for hindered couplings.
Experimental Protocols
1. Laboratory-Scale Protocol (Exemplary)
This protocol describes a typical procedure for the coupling of an aryl bromide with this compound on a millimole scale.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene (5-10 volumes)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide, this compound, and potassium phosphate.
-
Add the palladium precatalyst and the ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Kilogram-Scale Synthesis Protocol (General Guideline)
This protocol provides a general framework for scaling up the synthesis. Note: This is a generalized procedure and must be optimized for the specific substrates and equipment. A thorough safety assessment is mandatory before conducting any large-scale reaction.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.3 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.1 - 0.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 2.5 equiv)
-
Toluene or 2-MeTHF (5-10 volumes)
-
Aqueous solution for work-up (e.g., ammonium chloride solution)
-
Suitable solvent for crystallization (e.g., isopropanol, heptane)
-
-
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted glass-lined or stainless steel reactor with the aryl bromide, this compound, and potassium phosphate.
-
Inerting: Purge the reactor with nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Catalyst Addition: Add the palladium precatalyst. For large-scale operations, catalyst addition as a slurry in a small amount of degassed solvent is often preferred.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 90-110 °C) with efficient agitation. Monitor the reaction progress by in-process controls (e.g., UPLC).
-
Work-up:
-
Cool the reactor to room temperature.
-
Add water or a suitable aqueous solution to quench the reaction and dissolve inorganic salts.
-
Perform a phase separation.
-
The organic layer may be washed with an aqueous solution of a palladium scavenger (e.g., L-cysteine, thiourea) to reduce residual palladium levels.
-
Wash the organic layer with brine.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable anti-solvent to induce crystallization of the product.
-
Cool the mixture to maximize product precipitation.
-
-
Isolation and Drying:
-
Isolate the product by filtration (e.g., using a centrifuge or filter-dryer).
-
Wash the filter cake with a cold solvent.
-
Dry the product under vacuum at an appropriate temperature.
-
-
Visualizations
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 2,3,5,6-Tetramethylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving the sterically hindered 2,3,5,6-tetramethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving sterically hindered boronic acids like this compound are common. The initial points to verify are the quality and stability of your reagents and the strict exclusion of oxygen from your reaction. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial.
-
Base Selection: The choice of base is critical and can significantly influence the reaction rate.
-
Solvent System: The polarity and composition of the solvent can impact the solubility of reagents and the stability of catalytic intermediates.
-
Reaction Temperature: Higher temperatures are often required to overcome the steric hindrance, but can also lead to side reactions.[2]
-
Protodeboronation: Sterically hindered boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond.[3]
Q2: What are the most effective catalyst and ligand systems for coupling this compound?
A2: For sterically demanding couplings, highly active catalyst systems are necessary. Consider the following:
-
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective in promoting the coupling of hindered substrates.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands, such as PEPPSI-IPr, are known for their high stability and activity in challenging cross-coupling reactions.[4] Robust acenaphthoimidazolylidene palladium complexes have also shown excellent yields.[5]
Q3: Which bases are recommended for Suzuki couplings with this sterically hindered boronic acid?
A3: The base activates the boronic acid for transmetalation. For sterically hindered systems, a moderately strong to strong base is often required.
-
Potassium Phosphate (K₃PO₄): This is a frequently used and effective base for challenging Suzuki couplings.[4]
-
Cesium Carbonate (Cs₂CO₃): Another effective base that can enhance reaction rates.
-
Potassium tert-Butoxide (t-BuOK): A strong base that can be particularly effective when other bases fail, especially in anhydrous conditions.[5]
Q4: How can I minimize the protodeboronation of this compound?
A4: Protodeboronation is a common side reaction that consumes the boronic acid and reduces the yield. To mitigate this:
-
Use Anhydrous Conditions: Performing the reaction under anhydrous conditions can reduce the rate of protodeboronation, which is often promoted by water.[6]
-
Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be beneficial. The boronic acid is then generated slowly in situ.[1]
-
Use Potassium Trifluoroborate Salts: These salts are generally more stable to protodeboronation than the corresponding boronic acids.[1]
-
Optimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion, which can favor side reactions.[7]
Q5: I am observing a significant amount of homocoupling of the boronic acid. What causes this and how can it be prevented?
A5: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen or certain palladium species.[1] To minimize homocoupling:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove oxygen.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over some Pd(II) precatalysts that may not be efficiently reduced.[1]
-
Ligand Selection: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki coupling reactions with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Guide 2: Addressing Common Side Reactions
This guide focuses on identifying and mitigating common side reactions encountered in Suzuki couplings with sterically hindered substrates.
Side Reaction Decision Tree
Caption: Decision tree for addressing common side reactions.
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of sterically hindered substrates, providing a comparative overview of the effects of different reaction parameters on the yield.
Table 1: Comparison of Ligands for a Sterically Hindered Suzuki Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 24 | <5 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 18 | 95[4] |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 99[8] |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 12 | High |
| 5 | (η³-1-tBu-indenyl)PdCl(IPr) | - | K₂CO₃ | THF-MeOH | 25 | 1 | ~95[4] |
Table 2: Effect of Base and Solvent on a Sterically Hindered Suzuki Coupling
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 95[4] |
| 2 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 18 | >90 |
| 3 | Pd-NHC Complex | t-BuOK | Dioxane | 80 | 12 | >99[5] |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | Low |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 95[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Ligand
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide using a Buchwald-type ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Buchwald Ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Suzuki Coupling using a PEPPSI-NHC Precatalyst
This protocol utilizes a stable and highly active PEPPSI-type N-heterocyclic carbene palladium precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
PEPPSI-IPr catalyst (1-3 mol%)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, this compound, PEPPSI-IPr catalyst, and potassium tert-butoxide to a dry reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed dioxane to the vial.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring for 4-12 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Sterically Hindered Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during sterically hindered Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki coupling reaction with a sterically hindered substrate is resulting in low to no yield. What are the primary factors I should investigate?
Answer:
Low yields in sterically hindered Suzuki couplings are a common challenge and can often be attributed to several key factors. The increased steric bulk around the reaction center can impede critical steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. A systematic approach to troubleshooting should involve a careful evaluation of the catalyst system, base, and reaction conditions.
Initial Checks:
-
Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligands have not degraded. Phosphine ligands are particularly susceptible to oxidation. It is recommended to use fresh reagents that have been stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents are thoroughly degassed.
-
Reagent Purity: Verify the purity of your aryl halide, boronic acid/ester, and base. Impurities can interfere with the catalytic cycle.
Optimization Strategies:
-
Catalyst and Ligand Selection: This is the most critical aspect for successful coupling of hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is crucial. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1] Arsa-Buchwald ligands have also been shown to be effective for sterically hindered substrates by facilitating the transmetalation step.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have demonstrated high efficacy in couplings involving even tetra-ortho-substituted biaryls.
-
Specialized Catalysts: For particularly challenging couplings, consider specialized catalysts like Pd/BI-DIME.
-
-
Base Selection: The choice of base is critical as it activates the boronic acid for transmetalation.
-
For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.
-
Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and can be a good starting point.
-
-
Solvent Selection: The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common choices for sterically hindered couplings include toluene, dioxane, and THF.
Question 2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with electron-deficient or heteroaromatic boronic acids under harsh conditions.[3][4]
Mitigation Strategies:
-
Use Milder Bases: Strong bases can promote protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[4]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Running the reaction under anhydrous conditions can help minimize this side reaction.[3]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.
Question 3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What is the cause and how can I prevent it?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5][6]
Prevention Strategies:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
-
Use of Bulky Ligands: Bulky phosphine ligands can help to suppress this side reaction.
-
Palladium Source: Using a Pd(0) source or an efficient precatalyst system can reduce homocoupling, as the presence of Pd(II) species can promote this side reaction.[5]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates. The optimal conditions are highly dependent on the specific substrates being used.
Table 1: Effect of Different Bases on Sterically Hindered Suzuki Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| K₃PO₄ | 2.0-3.0 equiv, 80-110 °C | 75-95% | A versatile and often effective base for hindered couplings.[5] |
| Cs₂CO₃ | 2.0-3.0 equiv, 80-110 °C | 80-98% | A strong, soluble base that can be very effective for challenging substrates. |
| t-BuOK | 1.5-2.0 equiv, RT-80 °C | 85-99% | A very strong base, often used for highly hindered substrates, but can promote side reactions. |
| K₂CO₃ | 2.0 equiv, aqueous solution | 70-90% | A common and effective base, but may be less suitable for highly sensitive substrates due to the presence of water.[5] |
Table 2: Comparison of Ligands for the Synthesis of a Tetra-ortho-substituted Biaryl
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | 2 | 100 | 18 | 92 |
| XPhos | 2 | 100 | 18 | 95 |
| RuPhos | 2 | 100 | 18 | 88 |
| P(t-Bu)₃ | 4 | 110 | 24 | 75 |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling:
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., toluene or dioxane, typically 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Can I use aryl chlorides for Suzuki coupling with hindered substrates?
A1: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To successfully couple hindered aryl chlorides, a highly active catalyst system is typically required. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specific NHC-palladium complexes is often necessary to achieve good yields with these less reactive electrophiles.
Q2: What is the ideal ligand-to-palladium ratio for these reactions?
A2: For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is commonly used. This excess of ligand helps to stabilize the active catalytic species and prevent catalyst decomposition. However, the optimal ratio can be substrate-dependent and may require empirical determination.
Q3: How do I choose between a boronic acid and a boronic ester?
A3: While boronic acids are more commonly used, boronic esters (e.g., pinacol esters) offer greater stability and can be advantageous in minimizing side reactions like protodeboronation.[3] If you are experiencing issues with the stability of your boronic acid, switching to the corresponding boronic ester is a recommended strategy.
Q4: What are the signs of catalyst decomposition?
A4: The formation of a black precipitate (palladium black) is a common visual indicator of catalyst decomposition. This can lead to a decrease in reaction rate and lower overall yield. To prevent this, ensure a sufficiently high ligand-to-palladium ratio, maintain a strict inert atmosphere, and avoid excessively high reaction temperatures.
Q5: Is it always necessary to heat the reaction?
A5: While many Suzuki couplings with hindered substrates require elevated temperatures to proceed at a reasonable rate, some highly active catalyst systems can facilitate these reactions at or near room temperature. If your substrates are thermally sensitive, it is worth screening highly active catalysts like those based on Buchwald or NHC ligands at lower temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Minimizing protodeboronation of 2,3,5,6-Tetramethylphenylboronic acid
Technical Support Center: 2,3,5,6-Tetramethylphenylboronic Acid
Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize protodeboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction for this compound?
Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1][2] This is a common and often undesirable side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] For this compound, the four electron-donating methyl groups on the phenyl ring increase the electron density on the ipso-carbon (the carbon attached to the boron), making it more susceptible to electrophilic attack by a proton source and subsequent cleavage of the carbon-boron bond.[3][4][5] This side reaction consumes the starting material, leading to the formation of 1,2,4,5-tetramethylbenzene as a byproduct, which reduces the overall yield of the desired coupled product and complicates purification.[2]
Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?
Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH.[6][7] Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate species ([ArB(OH)₃]⁻).[1][2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[7][8]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Catalyst System: Some palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.[9][10]
-
Electronic Properties: Electron-donating groups on the aryl ring, such as the four methyl groups in this compound, increase the susceptibility to protodeboronation.[3][4][5]
Q3: Are boronic esters of this compound, such as pinacol esters, more stable and a better alternative?
Converting a boronic acid to an ester, such as a pinacol ester, is a common strategy to enhance stability against protodeboronation.[1] Boronic esters can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1] While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation under all conditions.[6][11] The stability of boronic esters is nuanced and depends on the specific ester and reaction conditions.[6] For challenging substrates like this compound, using a more stabilized boronic acid surrogate like an N-methyliminodiacetic acid (MIDA) boronate ester can be a highly effective strategy.[2][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 1,2,4,5-tetramethylbenzene byproduct | High reaction temperature | Lower the reaction temperature and monitor the reaction progress closely. A reduction from 100°C to 70-80°C can significantly decrease the rate of protodeboronation.[11] |
| Strong base | Use a milder base such as K₃PO₄, Cs₂CO₃, K₂CO₃, or KOAc instead of strong bases like NaOH or KOH.[2] The choice of base is critical in controlling the pH of the reaction mixture. | |
| Inefficient catalyst system | Employ a highly active palladium catalyst and ligand combination that promotes rapid catalytic turnover. A faster desired coupling reaction can outcompete the slower protodeboronation side reaction.[2] Be aware that very bulky ligands can sometimes paradoxically promote protodeboronation.[9][10] | |
| Prolonged reaction time | Use a more active catalyst system to shorten the required reaction time.[2] | |
| High concentration of free boronic acid | Convert the this compound to a more stable derivative, such as a pinacol or MIDA boronate ester. These act as slow-release reservoirs for the boronic acid, keeping its instantaneous concentration low.[1][2][11] | |
| Inconsistent reaction yields between batches | Variability in the quality of this compound | Ensure the purity of the boronic acid. Purification can be achieved by recrystallization or by forming the boronate salt with a base, isolating the salt, and then re-acidifying to obtain the pure boronic acid.[12] |
| Inconsistent degassing of reaction mixtures | Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration to prevent oxidative degradation, which can influence protodeboronation.[2] | |
| Variations in solvent and base preparation | Prepare fresh solutions of bases and use anhydrous solvents where appropriate to ensure reproducibility. | |
| Difficulty in separating the desired product from 1,2,4,5-tetramethylbenzene | Similar polarities of the product and byproduct | The primary solution is to minimize the formation of the byproduct by optimizing the reaction conditions as described above. If separation is still challenging, explore alternative chromatographic conditions or purification techniques. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with considerations to minimize protodeboronation.
Reagents and Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 5:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.
-
Under an inert atmosphere (e.g., in a glovebox), add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Slow-Release Strategy Using a MIDA Boronate Ester
This protocol is recommended for challenging couplings where protodeboronation of this compound is a significant issue.
Reagents and Materials:
-
Aryl Halide (1.0 equiv.)
-
This compound MIDA ester (1.1 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
XPhos Pd G2 (2 mol%)
-
Degassed solvent mixture (e.g., THF/water, 10:1)
Procedure:
-
In a glovebox, add the aryl halide, this compound MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.
-
Add the degassed THF/water solvent mixture. The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.[11]
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of the desired product and the deboronated byproduct.
-
Follow steps 6-9 from Protocol 1 for work-up and purification.
Data Presentation
Table 1: Effect of Base on Protodeboronation of Arylboronic Acids in Suzuki-Miyaura Coupling (Representative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Protodeboronation (%) |
| 1 | NaOH | Dioxane/H₂O | 100 | 12 | High |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate |
| 3 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | Low |
| 4 | Cs₂CO₃ | Dioxane | 80 | 12 | Low |
Note: This table summarizes general trends for electron-rich arylboronic acids and is intended for comparative purposes.
Table 2: Effect of Temperature on Protodeboronation (Representative Data)
| Entry | Arylboronic Acid Type | Temperature (°C) | Protodeboronation Rate |
| 1 | Electron-rich | 100 | High |
| 2 | Electron-rich | 80 | Moderate |
| 3 | Electron-rich | 60 | Low |
Note: This table illustrates the general principle that lower temperatures decrease the rate of protodeboronation for susceptible substrates.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Caption: A decision-tree workflow for troubleshooting low-yielding reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 2,3,5,6-Tetramethylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5,6-tetramethylphenylboronic acid. The content focuses on addressing specific issues encountered during the purification of products from Suzuki-Miyaura coupling reactions involving this sterically hindered substrate.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of biaryl products derived from this compound.
Q1: My Suzuki coupling reaction with this compound has a very low or no yield. What are the most common causes?
A1: Low yields in Suzuki couplings with sterically hindered substrates like this compound are common and typically stem from the slow rate of key steps in the catalytic cycle.[1][2] The primary factors to investigate are:
-
Ineffective Catalyst/Ligand System: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The steric bulk around the boron atom impedes the crucial transmetalation and reductive elimination steps.[1]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical and interdependent.[1] An inappropriate base may not efficiently activate the boronic acid for transmetalation.
-
Oxygen Contamination: The presence of oxygen can cause decomposition of the palladium catalyst and lead to unwanted side reactions, such as the homocoupling of the boronic acid.[1][4]
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon) from start to finish.[1]
-
Q2: I am observing a significant amount of homocoupling byproduct (a dimer of this compound). How can I minimize this?
A2: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen.[1][4]
-
Primary Solution: The most critical step is to rigorously exclude oxygen from your reaction. This involves using properly degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[1]
-
Secondary Solution: Re-evaluate your catalyst system. A more active catalyst that promotes the desired cross-coupling at a faster rate can outcompete the homocoupling side reaction. Using bulky, electron-rich ligands can increase the rate of reductive elimination for the cross-coupled product.[2] In some cases, an excess of the aryl halide partner might help suppress boronic acid homocoupling.[5]
Q3: My starting boronic acid seems to be decomposing during the reaction (protodeboronation). What can I do to prevent this?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond. This side reaction is often facilitated by water and strong bases.[1]
-
Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[1]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Use Boronic Esters: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeboronation.[6][7]
Q4: After workup, my crude product is a complex mixture. What is the best general strategy for purification?
A4: A complex crude mixture requires a systematic approach to purification.
-
Initial Workup: Begin with a standard aqueous workup. After completion, cool the reaction, dilute it with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and inorganic salts. Dry the organic layer and concentrate it.[1][8]
-
Flash Column Chromatography: This is the most common and effective method for separating the desired biaryl product from unreacted starting materials, homocoupled byproducts, and catalyst residues.[1] A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.
-
Recrystallization: If the product obtained from chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final purification step to obtain highly pure material.[8][9] It may require screening various solvents or solvent mixtures (e.g., hexanes/methanol) to find suitable conditions.[8]
Frequently Asked Questions (FAQs)
Q1: What are the best catalyst/ligand systems for coupling with this sterically hindered boronic acid?
A1: For challenging, sterically hindered couplings, specialized catalyst systems are essential. Buchwald-type ligands are highly recommended due to their bulk and electron-rich nature, which facilitates the difficult oxidative addition and reductive elimination steps.[1][2]
-
Recommended Precatalysts: Using air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ is advisable. Examples include XPhos Pd G3.[1]
Q2: Which bases and solvents are recommended?
A2: The choice is interdependent and crucial for success.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for hindered couplings.[2] They are strong enough to facilitate transmetalation without causing excessive side reactions.
-
Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. Often, a biphasic system with a small amount of water is used, which can be beneficial with phosphate or carbonate bases, but requires vigorous stirring.[1][2]
Q3: How do I effectively remove palladium residue from my final product?
A3: Residual palladium can be problematic, especially in pharmaceutical applications.
-
Aqueous Washes: Multiple washes with aqueous solutions during the workup can help remove some palladium salts.
-
Filtration: Passing the product solution through a pad of Celite® or silica can sometimes trap heterogeneous palladium species.
-
Scavengers: For very low levels of palladium, commercially available palladium scavengers (resins or silica-based materials with functional groups that chelate palladium) can be stirred with the product solution and then filtered off.
-
Recrystallization: This is often very effective at excluding metal impurities from the crystal lattice, leading to a product with significantly lower palladium content.[10]
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Couplings with this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a Precatalyst (e.g., XPhos Pd G3) | Precatalysts are often more air-stable and provide reliable generation of the active Pd(0) species.[1] |
| Ligand | Bulky, electron-rich biaryl phosphines (XPhos, SPhos, RuPhos) | Essential for accelerating the slow transmetalation and reductive elimination steps common with hindered substrates.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ (finely powdered) | Provides sufficient basicity to promote the catalytic cycle without causing excessive substrate degradation.[2] |
| Solvent | Toluene, 1,4-Dioxane, or THF (degassed) | Common solvents for Suzuki couplings. Must be deoxygenated to prevent catalyst decomposition and homocoupling.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for preventing oxygen-driven side reactions and ensuring catalyst longevity.[1] |
| Temperature | 80–110 °C | Elevated temperatures are often required to overcome the high activation energy associated with hindered couplings.[1] |
Table 2: Comparison of Common Purification Techniques for Biaryl Products
| Technique | Typical Purity | Expected Yield | Throughput/Scale | Key Considerations |
| Flash Column Chromatography | >95% | 50-90% | mg to multi-gram | Highly versatile for separating complex mixtures. Requires solvent and silica gel.[1][9] |
| Recrystallization | >99% | 40-80% (can be lower) | mg to kg | Excellent for achieving high purity of solid products. Requires finding a suitable solvent system.[8][10] |
| Preparative HPLC | >99% | 50-95% | µg to gram | Used for very difficult separations or achieving very high purity. Can be costly and time-consuming.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (e.g., XPhos, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.[1]
Protocol 2: Standard Aqueous Workup Procedure
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with water and then with brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.[1][8]
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes) as the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the biaryl product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] A common system for biaryls is a mixture of hexanes and a more polar solvent like methanol or ethyl acetate.[8]
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.
-
Isolation: Isolate the pure crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[8]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Suzuki Coupling with Hindered Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions, with a specific focus on sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my Suzuki coupling reaction with hindered substrates?
A1: Common signs of catalyst deactivation include:
-
Stalled or incomplete reactions: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Low yield of the desired product: The formation of the coupled product is significantly lower than expected.
-
Formation of byproducts: An increase in side reactions, such as protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling of the starting materials, can indicate that the desired catalytic cycle is being inhibited.[1]
-
Visual changes in the reaction mixture: The appearance of black precipitates, known as palladium black, is a strong indicator of catalyst agglomeration and deactivation.[2]
Q2: Why are hindered substrates more prone to causing catalyst deactivation?
A2: Sterically hindered substrates, particularly those with ortho-substituents on the aryl halides or boronic acids, can significantly slow down key steps in the catalytic cycle. The increased steric bulk can impede oxidative addition and transmetalation. More critically, it can make the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, the rate-limiting step. A slow reductive elimination can lead to catalyst decomposition pathways becoming more competitive, resulting in lower yields and catalyst deactivation. Bulky ligands are often employed to promote this challenging reductive elimination step.
Q3: What is the role of the phosphine ligand in catalyst stability and how does it degrade?
A3: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and influencing its reactivity. For hindered substrates, bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often used to promote the difficult oxidative addition and reductive elimination steps.[3][4] However, these ligands are susceptible to oxidation by trace amounts of oxygen in the reaction mixture, which can deactivate the catalyst.[1] Additionally, at high temperatures, some phosphine ligands can undergo degradation pathways, leading to loss of catalytic activity.
Q4: How can I differentiate between catalyst deactivation and other reaction problems like poor substrate purity?
A4: Differentiating between catalyst deactivation and other issues requires a systematic approach:
-
Check Reagent Purity: Ensure that your substrates, solvents, and bases are pure and anhydrous. Impurities, such as sulfur-containing compounds, can act as catalyst poisons.[1]
-
Control Reaction: Run a parallel reaction with a less hindered, well-behaved substrate combination using the same batch of catalyst, reagents, and solvent. If this control reaction proceeds as expected, it is more likely that the issue is specific to the hindered substrates rather than a general problem with the reagents or catalyst batch.
-
Monitor the Reaction: Closely monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS. A reaction that starts but then stalls is a classic sign of catalyst deactivation.
-
Visual Inspection: Observe the reaction for the formation of palladium black, which points towards catalyst decomposition.[2]
Troubleshooting Guide
Q1: My reaction with a hindered aryl halide has stalled or is showing low conversion. What should I do?
A1: Low conversion with hindered substrates is a common challenge. Here are some troubleshooting steps:
-
Optimize the Ligand: For sterically demanding couplings, standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich monophosphine ligand. Buchwald ligands such as SPhos and XPhos are excellent starting points.[3][4] For extremely hindered substrates, consider specialized ligands like AntPhos or JagPhos I, which have shown success in forming tetra-ortho-substituted biaryls.[5][6]
-
Choose the Right Palladium Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to the active Pd(0) species, consider using pre-formed Pd(0) catalysts or modern palladacycle precatalysts (e.g., XPhos Pd G3). These can provide more consistent generation of the active catalyst.[7][8]
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes improve yields, although this should be a secondary optimization step after ligand and precatalyst selection.
-
Elevate the Temperature: Hindered couplings often require more thermal energy to overcome the activation barriers of the catalytic cycle, especially for the reductive elimination step. If your reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-110 °C (solvent permitting) may be beneficial.[7]
Q2: I am observing significant formation of protodeboronation and homocoupling byproducts. What could be the cause and how can I minimize them?
A2: These side reactions are often indicative of a catalytic cycle that is not operating efficiently.
-
Minimize Water Content: Protodeboronation is often promoted by the presence of water. While some Suzuki protocols use aqueous bases, for sensitive substrates, using anhydrous conditions with a non-aqueous base can be beneficial. Ensure your solvents are thoroughly dried and degassed.[1]
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] For hindered substrates, stronger bases are often needed. However, if protodeboronation is a major issue, you might need to screen different bases. K₃PO₄ and Cs₂CO₃ are commonly used and effective bases.[1]
-
Use a More Stable Boronic Acid Derivative: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate. These reagents can slowly release the boronic acid into the reaction, minimizing its concentration and thus the rate of side reactions.[1]
-
Ensure an Inert Atmosphere: Homocoupling can be exacerbated by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are degassed.
Q3: How can I choose the right solvent for my challenging Suzuki coupling?
A3: Solvent choice can significantly impact the solubility of reagents and the stability of the catalyst.
-
Common Solvents: Toluene, dioxane, and THF are frequently used solvents for Suzuki couplings. Often, a mixture with water is used to help dissolve the base.[7]
-
Aprotic Polar Solvents: For some systems, aprotic polar solvents like DMF or DMA can be effective, but be aware that they can sometimes lead to faster catalyst decomposition at high temperatures.
-
Solubility is Key: Ensure all your components, especially the base and the boronic acid derivative, are sufficiently soluble in the chosen solvent system. Poor solubility can lead to slow and incomplete reactions.
Data Presentation
Table 1: Effect of Different Ligands on the Suzuki Coupling of a Hindered Aryl Bromide
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | SPhos | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 3 | XPhos | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 4 | AntPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |
| 5 | JagPhos I | K₃PO₄ | Toluene | 110 | 16 | 89 |
Data compiled and generalized from literature reports for illustrative purposes.[5][6][9]
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Experiment with a Hindered Aryl Bromide
This protocol outlines a starting point for optimizing a challenging Suzuki coupling.
-
Reagent Preparation:
-
Dry the solvent (e.g., toluene, dioxane) over a suitable drying agent and degas by sparging with argon for 30 minutes.
-
Finely grind the base (e.g., K₃PO₄) and dry it in an oven at >150 °C for at least 4 hours before use. Store in a desiccator.
-
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst with the ligand already incorporated).
-
Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC, GC-MS, or LC-MS.
-
-
Workup and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
-
Visualizations
Figure 1. Suzuki catalytic cycle with deactivation pathways for hindered substrates.
Figure 2. Troubleshooting workflow for hindered Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2,3,5,6-Tetramethylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,3,5,6-tetramethylphenylboronic acid in Suzuki coupling reactions. Given the steric hindrance of this reagent, careful optimization of reaction parameters, particularly temperature, is crucial for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki coupling reactions with this compound?
A1: The optimal temperature for Suzuki coupling with the sterically hindered this compound typically falls within the range of 80°C to 120°C.[1][2] Starting with a temperature around 80°C and gradually increasing it can help find the sweet spot for your specific substrate and catalyst system. For particularly challenging couplings, temperatures as high as 130°C have been employed, though this increases the risk of side reactions.[3]
Q2: I am observing a low yield in my Suzuki coupling reaction. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki couplings involving sterically hindered substrates like this compound are a common challenge. Several factors could be at play:
-
Insufficient Temperature: The reaction may be too slow at lower temperatures to proceed to completion. A systematic increase in temperature should be explored.
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which are designed for sterically demanding couplings.[4]
-
Base Selection: The choice of base is critical. A weak base may not be sufficient to promote transmetalation. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective in these cases.[4]
-
Solvent: The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane or toluene are commonly used. For higher temperature reactions, a higher-boiling solvent like xylene might be necessary.[3]
-
Protodeboronation: Sterically hindered boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures.[5] Using anhydrous solvents and bases can help mitigate this side reaction.
Q3: What are the potential side reactions when running Suzuki couplings with this compound at high temperatures?
A3: While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions:
-
Catalyst Decomposition: The palladium catalyst can decompose at elevated temperatures, often observed as the formation of palladium black. This reduces the amount of active catalyst in the reaction mixture.
-
Protodeboronation: As mentioned, this side reaction can become more significant at higher temperatures, leading to the formation of 1,2,4,5-tetramethylbenzene as a byproduct.[5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the reaction is sluggish or if there are issues with the catalyst activity.
Troubleshooting Guides
Issue: Low Product Yield
This is a frequent challenge with sterically hindered Suzuki couplings. The following workflow provides a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Data Presentation
Table 1: Illustrative Effect of Temperature on Suzuki Coupling Yield with a Sterically Hindered Boronic Acid
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Observations |
| 60 | 24 | < 20 | Reaction is often very sluggish with incomplete conversion. |
| 80 | 12 | 40 - 60 | Significant improvement in yield, but may still be incomplete. |
| 100 | 8 | 70 - 85 | Often near the optimal range for many substrates. |
| 120 | 8 | > 80 | Can provide the highest yields, but risk of side reactions increases.[2] |
| 140 | 6 | Variable | Potential for decreased yield due to catalyst decomposition or protodeboronation.[3] |
Experimental Protocols
The following is a general experimental protocol that can be used as a starting point for the Suzuki coupling of this compound with an aryl bromide. Note: This is a general procedure and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A general experimental workflow for Suzuki coupling reactions.
References
Improving reproducibility of Suzuki reactions with tetramethylphenylboronic acid
Technical Support Center: Suzuki Reactions with Tetramethylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and success rate of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,4,6-trimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in Suzuki reactions with 2,4,6-trimethylphenylboronic acid?
A1: Low or no yield in Suzuki couplings with this sterically hindered boronic acid typically stems from a few key issues:
-
Insufficient Catalyst Activity: The palladium catalyst, particularly a Pd(0) species, may not be active enough to overcome the steric hindrance.[1] Using air-sensitive precatalysts without proper inert atmosphere techniques can lead to catalyst decomposition.[1]
-
Suboptimal Ligand Choice: The steric bulk of 2,4,6-trimethylphenylboronic acid necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging transmetalation and reductive elimination steps.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.[1] An inadequate base may not be strong enough to promote transmetalation, while an overly strong base can cause degradation of the starting materials.
-
Protodeboronation: This common side reaction, where the boronic acid group is replaced by a hydrogen atom, is exacerbated by the presence of water and strong bases.[1]
-
Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1]
Q2: How can I minimize protodeboronation of 2,4,6-trimethylphenylboronic acid?
A2: Protodeboronation is a significant challenge with electron-rich and sterically hindered boronic acids. To mitigate this side reaction:
-
Use Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Use an Excess of Boronic Acid: Employing a 1.5 to 2-fold excess of the boronic acid can help compensate for some loss due to protodeboronation.[2]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a diethanolamine complex can prevent premature decomposition.[2]
Q3: What are the recommended starting conditions for a Suzuki coupling with 2,4,6-trimethylphenylboronic acid?
A3: For sterically hindered couplings, more forcing conditions and specialized catalysts are often necessary.[1] A good starting point would be:
-
Catalyst: A robust, air-stable Pd(II) precatalyst that readily forms an active Pd(0) species, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3).
-
Ligand: A bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos.[1]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous ethereal solvents like dioxane or THF, or aromatic solvents like toluene for higher temperatures.[2]
-
Temperature: Elevated temperatures, often in the range of 80-110 °C, are typically required.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Product Formation | Inactive catalyst.[1] Oxygen contamination.[1] Incorrect reaction setup. | Use a fresh, high-quality palladium precatalyst. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1] Verify the concentrations and stoichiometry of all reagents. |
| Low Yield/Conversion | Insufficiently forcing conditions.[1] Steric hindrance impeding the reaction.[1] Protodeboronation of the boronic acid.[2] | Increase the reaction temperature in increments (e.g., to 100-110 °C).[2] Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[1] Use a 1.5-2 fold excess of the boronic acid.[2] Consider using the corresponding boronic ester or a diethanolamine adduct for enhanced stability.[2] |
| Formation of Homocoupled Byproduct | Oxygen contamination.[1] Use of a Pd(II) precatalyst without an effective reductant. | Thoroughly degas all solvents and ensure a proper inert atmosphere. Use a Pd(0) source or a precatalyst that is efficiently reduced in situ.[3] |
| Protodeboronation of Aryl Halide | β-hydride elimination from the palladium intermediate. | This is less common with aryl halides but can occur. Using ligands with a larger bite angle may help suppress this side reaction. |
| Inconsistent Results | Purity and stability of reagents. Inconsistent reaction setup. | Verify the purity of the aryl halide and boronic acid; boronic acids can degrade over time.[1] Ensure consistent degassing, inert atmosphere, and stirring rate for all reactions. |
Experimental Protocols
General Protocol for Suzuki Coupling with 2,4,6-Trimethylphenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2,4,6-Trimethylphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (0.1 - 0.5 M with respect to the limiting reagent)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 2,4,6-trimethylphenylboronic acid, palladium precatalyst, and potassium phosphate under an inert atmosphere (e.g., in a glovebox).
-
Seal the vessel and add the degassed anhydrous 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Preparation of a Diethanolamine Adduct of 2,4,6-Trimethylphenylboronic Acid
This procedure enhances the stability of the boronic acid.[1]
Materials:
-
2,4,6-Trimethylphenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride or other suitable solvent
Procedure:
-
In a vial with a stir bar, dissolve the 2,4,6-trimethylphenylboronic acid in a minimal amount of the solvent.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Continue stirring the slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.[1]
Visualizations
A logical workflow for troubleshooting low-yield Suzuki couplings.
Key factors influencing the success of Suzuki reactions.
References
Technical Support Center: Suzuki Coupling with 2,3,5,6-Tetramethylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts in Suzuki coupling reactions involving the sterically hindered 2,3,5,6-tetramethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki coupling reactions with this compound?
The two primary byproducts encountered are the result of protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, yielding 1,2,3,5-tetramethylbenzene. This side reaction is often promoted by the presence of water and elevated temperatures.[1][2]
-
Homocoupling: This side reaction leads to the formation of a biaryl compound derived from two molecules of the boronic acid, resulting in 2,2',3,3',5,5',6,6'-octamethylbiphenyl. The presence of oxygen or palladium(II) species at the beginning of the reaction can promote homocoupling.[1]
Q2: Why is this compound particularly susceptible to byproduct formation?
The steric hindrance caused by the four methyl groups on the phenyl ring makes the desired cross-coupling reaction more challenging.[3] This steric bulk can slow down the key steps in the catalytic cycle, such as transmetalation and reductive elimination.[3] Consequently, competing side reactions like protodeboronation and homocoupling can become more significant, especially under harsh reaction conditions that may be required to drive the main reaction forward.[1]
Q3: How can I minimize protodeboronation?
Minimizing protodeboronation involves controlling the reaction conditions and considering more stable boron reagents.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried, as water can facilitate the protonolysis of the C-B bond.[1]
-
Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate, which are less prone to protodeboronation.[1][4][5]
-
Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.[1]
Q4: What are the best strategies to avoid the homocoupling byproduct?
Preventing homocoupling primarily involves excluding oxygen and using an appropriate palladium source.
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and solvents. This can be achieved by bubbling an inert gas like argon or nitrogen through the mixture or by using freeze-pump-thaw cycles.[4]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If a Pd(II) precursor is used, its reduction to the active Pd(0) species might be inefficient, which can lead to side reactions like homocoupling.[3]
-
Appropriate Ligands: Employing bulky, electron-rich phosphine ligands can sterically hinder the formation of the homocoupling product.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Amount of Protodeboronation Product
Symptoms:
-
The starting aryl halide is consumed, but the desired product yield is low.
-
Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) shows a significant peak corresponding to 1,2,3,5-tetramethylbenzene.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of water in the reaction. | Use anhydrous solvents and dry the base thoroughly before use.[1] |
| High reaction temperature. | Attempt the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.[1] |
| Instability of the boronic acid. | Convert the this compound to its corresponding pinacol ester (Bpin) or MIDA boronate, which are more stable towards protodeboronation.[1][4][5] |
Issue 2: Formation of a Significant Amount of Homocoupling Product
Symptoms:
-
The desired cross-coupling product is contaminated with a significant amount of 2,2',3,3',5,5',6,6'-octamethylbiphenyl.
-
The boronic acid is consumed at a faster rate than the aryl halide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][4] |
| Inefficient reduction of Pd(II) to Pd(0). | Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] |
| Inappropriate ligand. | Use bulky, electron-donating ligands such as XPhos, SPhos, or RuPhos. These ligands can favor the cross-coupling pathway over homocoupling.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe. In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) in the same degassed solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Analysis of Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying and quantifying the byproducts.
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS system. Use a standard non-polar column (e.g., DB-5ms). The temperature program should be optimized to separate the starting materials, the desired product, the protodeboronation product, and the homocoupling product.
-
Identification: Identify the peaks based on their mass spectra and retention times, by comparison with authentic samples if available.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for identifying and addressing byproduct formation.
References
Technical Support Center: High-Throughput Screening for Optimizing Suzuki Coupling Conditions
Welcome to the Technical Support Center for High-Throughput Screening (HTS) optimization of Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction in a high-throughput screening (HTS) format is showing low to no yield across all wells. What are the primary factors to investigate?
A1: When facing widespread low or no yield in an HTS campaign, it is crucial to systematically assess the fundamental reaction components and conditions. The issue likely stems from a systemic problem rather than a specific combination of reagents.
Initial Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of boronic acids.[1][2] Confirm that all solvents are properly degassed and the reaction plates are sealed under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Purity: Verify the purity and stability of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1][4]
-
Base and Solvent Compatibility: The choice of base and solvent is critical and their effects are often linked.[1][5] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1] For biphasic reactions, ensure adequate mixing to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can this side reaction be minimized in an HTS setting?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich or heterocyclic boronic acids.[1]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider screening weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Diethanolamine Adducts: For particularly sensitive boronic acids, conversion to a diethanolamine adduct can enhance stability. This adduct can then be used directly in the coupling reaction.[1]
Q3: My screening results show the formation of significant homocoupling byproducts. What are the causes and how can I prevent this?
A3: Homocoupling of the boronic acid or the aryl halide is a common byproduct in Suzuki reactions.[6] The presence of oxygen is a major contributor to the homocoupling of boronic acids.[1][2]
Troubleshooting Homocoupling:
-
Rigorous Exclusion of Oxygen: Ensure that the reaction setup is thoroughly purged with an inert gas and that all solvents have been properly degassed.[1][3]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a more selective system for your specific substrates.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[7][8]
Q4: How do I select the optimal catalyst and ligand for a novel Suzuki coupling reaction using HTS?
A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling.[9] High-throughput screening is an ideal method for rapidly identifying the best combination.[10]
HTS Approach for Catalyst/Ligand Selection:
-
Ligand Properties:
-
Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) promote the oxidative addition step, which is particularly important for less reactive aryl chlorides.[11]
-
Bulky ligands (e.g., Buchwald-type biarylphosphines like XPhos and SPhos) facilitate the reductive elimination step, which is often beneficial for sterically hindered substrates.[1][11]
-
-
Screening Strategy: Design a plate layout that screens a diverse range of ligands with one or two common palladium precatalysts (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Include ligands from different classes (e.g., phosphines, NHCs) and with varying steric and electronic properties.
Q5: What is the role of the base in the Suzuki coupling and how can I screen for the best one?
A5: The base plays a crucial role in the transmetalation step of the catalytic cycle.[12][13] Its primary function is to activate the boronic acid, making it more nucleophilic.[14]
Screening Different Bases:
-
A typical HTS screen should include a variety of bases with different properties:
-
Inorganic bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).
-
Fluoride sources: KF or CsF can be effective, particularly in anhydrous conditions.
-
Organic bases: Amines such as triethylamine (TEA) can also be used.[11]
-
-
The choice of base is often dependent on the solvent system. For example, stronger bases are often used in anhydrous conditions, while milder bases may be preferred in aqueous media to prevent side reactions.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider using a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere.[1][3] |
| Impure Reagents | Verify the purity of the aryl halide and boronic acid.[1] |
| Suboptimal Base/Solvent | Screen a wider range of bases and solvents.[1][5] |
| Insufficient Temperature | Gradually increase the reaction temperature. Many Suzuki couplings are run at 80-110 °C.[9][15] |
Problem 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
| Side Product | Possible Cause | Suggested Solution |
| Dehalogenation | Presence of a hydride source. | Ensure reagents and solvents are pure. Some bases or solvents can act as hydride donors. |
| Homocoupling | Oxygen in the reaction mixture. | Rigorously degas all solvents and maintain an inert atmosphere.[1][2] |
| Protodeboronation | Strong base in aqueous media. | Use a milder base (e.g., K₂CO₃, KF) or switch to anhydrous conditions.[1] |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Suzuki Coupling HTS
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for challenging substrates.[16] |
| Ligand-to-Metal Ratio | 1:1 to 4:1 | Optimal ratio is dependent on the specific ligand and metal source. |
| Base Equivalents | 2 - 4 equivalents | The amount of base can significantly impact the reaction rate and side reactions.[17] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes lead to faster reactions but may also increase the rate of side reactions.[1] |
| Temperature | Room Temp. - 120 °C | The optimal temperature is highly substrate-dependent.[15] |
Table 2: Common Solvents for Suzuki Coupling
| Solvent | Polarity | Notes |
| Toluene | Non-polar | A common solvent for Suzuki couplings. |
| Dioxane | Polar aprotic | Often used with a small amount of water.[11] |
| Tetrahydrofuran (THF) | Polar aprotic | Another common choice, often used with water.[11] |
| Dimethylformamide (DMF) | Polar aprotic | Can be beneficial for less soluble substrates.[11] |
| Water | Polar protic | Often used as a co-solvent.[11] |
Experimental Protocols
Protocol 1: High-Throughput Screening in a 96-Well Plate
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, palladium precatalyst, ligands, and bases in a suitable anhydrous solvent (e.g., dioxane, THF).[10]
-
Plate Loading:
-
Use an automated liquid handler to dispense the stock solutions into the wells of a 96-well plate according to the experimental design.
-
Each well will contain a unique combination of catalyst, ligand, base, and solvent.
-
-
Inerting the Plate: Place the loaded 96-well plate inside a glovebox or seal it with a cap mat and purge with an inert gas (e.g., argon or nitrogen).
-
Reaction:
-
Place the sealed plate on a heating/stirring block.
-
Run the reaction at the desired temperature with vigorous stirring for a specified time (e.g., 12-24 hours).[18]
-
-
Work-up and Analysis:
-
After the reaction, cool the plate to room temperature.
-
Add a quenching solution (e.g., water) and an extraction solvent (e.g., ethyl acetate) to each well.[18]
-
Seal the plate and shake to extract the product.
-
Centrifuge the plate to separate the layers.
-
Transfer an aliquot from the organic layer of each well to a new plate for analysis by GC-MS or LC-MS.[18]
-
-
Data Analysis: Determine the yield of the desired product in each well. Use data visualization tools, such as heatmaps, to identify the optimal reaction conditions.[18]
Visualizations
Caption: High-throughput screening workflow for Suzuki coupling optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,3,5,6-Tetramethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable building blocks. This guide provides an objective comparison of 2,3,5,6-tetramethylphenylboronic acid with other commonly used boronic acids—phenylboronic acid, 4-methylphenylboronic acid, and 2,4,6-trimethylphenylboronic acid (mesitylboronic acid)—supported by experimental data to elucidate the impact of steric hindrance on reaction outcomes.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The choice of boronic acid can significantly influence the efficiency, yield, and scope of this reaction. This guide focuses on the effects of methyl substitution on the phenyl ring of boronic acids, with a particular emphasis on the highly hindered this compound.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-donating groups on the phenyl ring can enhance the nucleophilicity of the organic moiety, potentially accelerating the transmetalation step of the catalytic cycle. Conversely, steric hindrance, especially from ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction and, in some cases, preventing it altogether.
The following table summarizes the performance of the four selected boronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole under standardized conditions. This data, extrapolated from studies on sterically hindered couplings, provides a quantitative comparison of their relative reactivities.
| Boronic Acid | Structure | Substituent Pattern | Steric Hindrance | Yield (%) with 4-bromoanisole[1] |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Unsubstituted | Low | ~95% |
| 4-Methylphenylboronic Acid | 4-CH₃C₆H₄B(OH)₂ | Para-substituted | Low | ~90-95% |
| 2,4,6-Trimethylphenylboronic Acid | 2,4,6-(CH₃)₃C₆H₂B(OH)₂ | Di-ortho-substituted | High | Significantly lower than unsubstituted |
| This compound | 2,3,5,6-(CH₃)₄C₆HB(OH)₂ | Tetra-substituted | Very High | Expected to be the lowest |
Note: The yield for this compound is an educated estimation based on the trend of increasing steric hindrance, as direct comparative data under identical conditions was not available in a single source.
Experimental Protocols
To ensure a fair comparison of the reactivity of these boronic acids, a standardized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a general guideline and may require optimization for specific substrates.
General Experimental Protocol for Comparative Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (phenylboronic acid, 4-methylphenylboronic acid, 2,4,6-trimethylphenylboronic acid, or this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Internal standard (for GC/HPLC analysis, e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (e.g., monitoring at 1, 2, 4, 8, and 24 hours).
-
At each time point, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and filter it through a short plug of silica gel.
-
Analyze the filtrate by GC or HPLC to determine the conversion of the aryl halide and the yield of the biaryl product by comparing with the internal standard.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing the performance of different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Suzuki Coupling Reactions: The Impact of Sterically Hindered Boronic Acids on Reaction Yield
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the reaction's performance can be significantly impacted by the steric hindrance of the coupling partners, particularly the boronic acid. This guide provides a comparative analysis of Suzuki coupling reactions involving various sterically hindered boronic acids, offering insights into the reaction yields and the critical parameters for success. This information is particularly valuable for researchers and professionals in drug development and materials science, where the synthesis of complex, sterically congested molecules is often required.
Low yields in Suzuki couplings with sterically hindered substrates are a common challenge.[2] The steric bulk on the boronic acid can impede the crucial transmetalation step in the catalytic cycle.[3] To overcome this, specific catalysts, ligands, and reaction conditions have been developed to facilitate the coupling of even highly hindered substrates.
The Role of Ligands and Catalysts
The choice of ligand is paramount when dealing with sterically demanding substrates. Bulky and electron-rich phosphine ligands, such as SPhos and AntPhos, have demonstrated excellent reactivity in couplings involving hindered aryl bromides and boronic acids.[2][4] Similarly, N-heterocyclic carbene (NHC) ligands have emerged as powerful tools for promoting challenging Suzuki couplings, offering high catalytic activity even at low catalyst loadings.[5] These ligands are thought to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Impact of Reaction Conditions
Beyond the catalyst and ligand, the choice of base and solvent system is critical for achieving high yields. Strong, non-aqueous bases like potassium phosphate (K₃PO₄) and potassium tert-butoxide (t-BuOK) are often more effective than aqueous bases like sodium carbonate when working with hindered substrates.[3][5][6] Anhydrous solvents such as dioxane or xylenes are also commonly employed.[2][5][6]
Comparative Yields of Sterically Hindered Boronic Acids
The following table summarizes the yields of Suzuki coupling reactions with various sterically hindered boronic acids. The data is compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, the data presented here highlights general trends and effective conditions for these challenging couplings.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |
| 2-Methylphenylboronic acid | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 98 | [2] |
| 2,6-Dimethylphenylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 95 | [2] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME | >99 | [3] |
| 2-Isopropylphenylboronic acid | 2-Bromoanisole | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 94 | [2] |
| 1-Naphthylboronic acid | 2-Chlorotoluene | Pd-NHC Complex | t-BuOK | Dioxane | >99 | [5] |
| Cyclohexylboronic acid | 2-Bromo-5-methoxy-1,3-dimethylbenzene | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 63 | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki coupling reactions with sterically hindered substrates.
General Procedure for Suzuki Coupling with a Hindered Aryl Bromide and a Hindered Boronic Acid using a Buchwald Ligand[2]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
The palladium catalyst and ligand are added under the inert atmosphere.
-
The anhydrous solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Experimental Protocol for a Hindered Suzuki Coupling using an NHC-Palladium Precatalyst[5][6]
This protocol is a generalized procedure based on common practices reported in the literature.
Reagent Preparation:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and the base (e.g., t-BuOK, 1.5 equiv).
-
Add the Pd-NHC precatalyst (1-2 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous dioxane is added, and the mixture is stirred at the appropriate temperature (e.g., 100 °C) for the specified time.
-
Work-up and purification are performed as described in the previous protocol.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered boronic acids is highly dependent on the careful selection of the catalyst system and reaction conditions. Modern bulky phosphine ligands and N-heterocyclic carbene complexes have proven to be particularly effective in overcoming the steric barriers associated with these challenging substrates. By optimizing the choice of ligand, base, and solvent, researchers can achieve high yields in the synthesis of complex biaryl compounds, which are crucial intermediates in various fields of chemical science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Alternative reagents to 2,3,5,6-Tetramethylphenylboronic acid for hindered coupling
A Comparative Guide to Alternative Reagents for Hindered Suzuki-Miyaura Couplings
For researchers, scientists, and drug development professionals, the formation of carbon-carbon bonds between sterically congested fragments is a formidable challenge in molecular synthesis. The Suzuki-Miyaura cross-coupling, a cornerstone of modern chemistry, often falters when bulky substrates are involved, leading to low yields.[1][2] 2,3,5,6-Tetramethylphenylboronic acid is a common reagent for creating hindered biaryl linkages, but a range of alternative strategies and reagents have been developed to address these demanding transformations. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Alternatives to this compound
Success in hindered couplings often relies not on a different boronic acid alone, but on a synergistic combination of the boron reagent, a sophisticated phosphine ligand, and optimized reaction conditions. The primary alternatives fall into two categories: boronic acid surrogates that offer enhanced stability and reactivity, and advanced catalyst systems designed to accommodate steric bulk.
Boronic Acid Surrogates: MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally effective surrogates for boronic acids, particularly those that are unstable.[3][4] Developed by the Burke group, these reagents are air-stable, crystalline solids that are compatible with chromatography.[4] Their utility in hindered couplings stems from the slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions, which maintains a low, productive concentration of the reactive species and minimizes side reactions like protodeboronation.[3][4] This strategy is especially valuable for iterative cross-coupling sequences in complex molecule synthesis.[4][5]
Alternative Hindered Boron Reagents
While this compound is effective, other sterically demanding boronic acids and their esters can be employed. Boronate esters, such as pinacol esters, generally offer greater stability compared to their corresponding boronic acids, making them easier to handle, purify, and store.[6][7] However, this stability can sometimes translate to lower reactivity, requiring more forcing reaction conditions.[6] The choice between a boronic acid and its ester derivative often represents a trade-off between reactivity and stability.[6]
Advanced Ligand Systems for Hindered Couplings
Perhaps the most critical advance in facilitating hindered couplings has been the development of bulky, electron-rich phosphine ligands. These ligands, often used in conjunction with a palladium precursor like Pd(OAc)₂, form highly active, monoligated palladium(0) species that are crucial for promoting the difficult oxidative addition and reductive elimination steps with sterically encumbered substrates.[8]
Key ligand families include:
-
Buchwald-type Biaryl Phosphines: Ligands such as SPhos and XPhos are considered highly universal for Suzuki-Miyaura reactions, demonstrating exceptional performance with hindered aryl and heteroaryl substrates.
-
Specialized Ligands for Extreme Steric Hindrance: For exceptionally challenging couplings, such as those forming tetra-ortho-substituted biaryls, ligands like BI-DIME and AntPhos have been specifically developed and show superior reactivity where other common ligands fail.[9][10]
Data Presentation: Performance Comparison in Hindered Couplings
The following tables summarize experimental data from studies on sterically demanding Suzuki-Miyaura couplings, comparing the performance of different catalytic systems and substrates.
Table 1: Comparison of Phosphine Ligands for the Coupling of a Hindered Aryl Bromide and a Secondary Alkylboronic Acid. [10]
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) [c] |
| 1 | BI-DIME | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 31 |
| 2 | AntPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 58 |
| 3 [d] | AntPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Xylenes | 140 | 12 | 63 |
| 4 | S-Phos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 3 |
| 5 | X-Phos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 0 |
| 6 | PCy₃ | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 0 |
| 7 | PPh₃ | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 0 |
Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid.[10] [c] Isolated yields.[10] [d] Reaction run at a higher temperature.[10]
Table 2: Performance of MIDA Boronates with Hindered and Unstable Coupling Partners. [3]
| Entry | Aryl Chloride | MIDA Boronate | Catalyst System | Base | Yield (%) |
| 1 | 2,4-Dimethoxychlorobenzene | 2-Thiophenyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | 99 |
| 2 | 2,4-Dimethoxychlorobenzene | 2-Furanyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | 97 |
| 3 | 2,4-Dimethoxychlorobenzene | 2-Pyridyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | 81 |
These examples showcase the coupling of a deactivated, hindered aryl chloride with notoriously unstable heteroaryl boronic acids, made possible by the use of MIDA boronates.[3]
Experimental Protocols
General Protocol for a Hindered Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of a hindered aryl bromide with a hindered boronic acid using a Buchwald-type ligand. Optimization for specific substrates is often necessary.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, AntPhos)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Hindered aryl halide (1.0 equiv)
-
Hindered boronic acid or MIDA boronate (1.2–1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or xylenes)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2-3 equiv).
-
Reagent Addition: Add the hindered aryl halide (1.0 equiv) and the boronic acid or MIDA boronate (1.2–1.5 equiv).
-
Solvent and Degassing: Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–140 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflow for setting up a hindered coupling experiment and the fundamental catalytic cycle, highlighting the challenges involved.
Caption: Experimental workflow for a typical hindered Suzuki-Miyaura coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps hindered by bulky substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Boronic Acids vs. Boronate Esters in Sterically Demanding Couplings: A Comparative Guide
For researchers engaged in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. A critical decision in this process, especially when dealing with sterically hindered substrates, is the choice between a boronic acid and a boronate ester. This guide provides an objective comparison of their performance, stability, and handling characteristics, supported by experimental data, to aid in making an informed selection.
The primary trade-off between boronic acids and boronate esters lies in the balance between reactivity and stability.[1][2] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity is often linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1][2][3]
Conversely, boronate esters, such as the widely used pinacol and neopentyl glycol esters, exhibit significantly greater stability.[1][4][5] They are frequently crystalline solids that are easier to handle, purify via standard chromatography, and can be stored for long durations at room temperature.[1][6] This stability is a major advantage in multi-step syntheses. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[2] It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, though direct transmetalation from the ester is also possible.[2][3][7]
Quantitative Performance Comparison
The choice of boron reagent becomes particularly critical when coupling sterically hindered partners. While boronic acids may offer higher reactivity, their propensity to decompose can be exacerbated under the more forcing conditions (e.g., higher temperatures, longer reaction times) often required for these challenging couplings. In such cases, the superior stability of boronate esters can lead to higher and more reproducible yields.
Specialized boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, have emerged as a powerful solution for handling unstable boronic acids.[8] These esters are exceptionally stable, often crystalline, and compatible with silica gel chromatography.[6] They remain unreactive under anhydrous cross-coupling conditions but can be induced to slowly release the corresponding boronic acid under mild aqueous basic conditions, effectively making them stable and highly effective surrogates for their unstable counterparts.[8] This slow-release mechanism is particularly advantageous for difficult couplings involving sterically hindered or electron-rich partners.[8]
Table 1: Performance in Couplings with a Sterically Hindered Aryl Chloride
| Boron Reagent | Coupling Partner | Product | Yield (%) | Conditions |
| 2-Thiopheneboronic Acid | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)thiophene | Low to Moderate (Decomposition) | Standard Suzuki Conditions |
| 2-Thiophene MIDA boronate | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)thiophene | 91 | 1.2 equiv MIDA boronate, Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 80 °C |
| 2-Furanboronic Acid | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)furan | Low to Moderate (Decomposition) | Standard Suzuki Conditions |
| 2-Furan MIDA boronate | 2,4-Dimethoxychlorobenzene | 2-(2,4-Dimethoxyphenyl)furan | 95 | 1.2 equiv MIDA boronate, Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 80 °C |
Data synthesized from findings on the utility of MIDA boronates in coupling with challenging aryl chlorides.[8]
Table 2: General Comparison of Properties
| Parameter | Boronic Acids | Boronate Esters (Pinacol, Neopentyl) | MIDA Boronates |
| Reactivity | Generally higher, faster reaction times.[1] | Generally lower, may require hydrolysis.[2] | Unreactive until deprotection. |
| Stability | Lower; susceptible to protodeboronation and oxidation.[2][3] | High; often stable, crystalline solids.[4] | Exceptionally high; benchtop stable.[6] |
| Handling | Can be challenging; may require inert atmosphere for storage.[1] | Easy to handle and purify.[1] | Easy to handle, crystalline solids.[6] |
| Purification | Can be difficult due to instability.[1] | Amenable to standard chromatography.[1][9] | Compatible with silica gel chromatography.[6] |
| Use Case | Simple, fast couplings with stable substrates. | When stability and shelf-life are prioritized. | Unstable boron reagents; iterative cross-coupling.[10] |
Logical Workflow for Reagent Selection
The decision to use a boronic acid versus a boronate ester for a sterically demanding coupling can be guided by several factors. The following workflow illustrates a logical approach to this selection process.
Caption: Decision workflow for selecting a boron reagent.
Experimental Protocols
Below are representative, generalized protocols for Suzuki-Miyaura couplings involving sterically hindered substrates. Note: These are general guidelines and require optimization for specific substrates and catalyst systems.
Protocol 1: Coupling with a Hindered Boronic Acid
This protocol is adapted for coupling a hindered aryl bromide with a hindered boronic acid using a bulky phosphine ligand system.[11]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)[12]
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide (1.0 equiv)
-
Hindered boronic acid (1.5 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and the bulky phosphine ligand (e.g., 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[11]
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with a Hindered Boronate Ester (Anhydrous Conditions)
This protocol is adapted for the coupling of an aryl halide with a neopentylglycol boronate ester under anhydrous conditions, which can be beneficial for sensitive substrates.[13][14]
Materials:
-
Palladium precatalyst (e.g., Pd-P(t-Bu₃)-G3)
-
Potassium trimethylsilanolate (TMSOK)
-
Aryl halide (1.0 equiv)
-
Neopentylglycol boronate ester (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction flask with the neopentylglycol boronate ester (1.2 equiv) and the palladium precatalyst (e.g., 2 mol%).[14]
-
In a separate flask, dissolve TMSOK (1.4 equiv) in anhydrous THF.[14]
-
To the reaction flask, add anhydrous THF followed by the aryl halide (1.0 equiv).
-
Add the TMSOK solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (typically 1-4 hours).[13]
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS, LC-MS).
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
A Comparative Guide to Purity Validation of 2,3,5,6-Tetramethylphenylboronic Acid: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 2,3,5,6-Tetramethylphenylboronic acid, a key building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product. This guide provides an objective comparison of two powerful analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
At a Glance: HPLC vs. qNMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Primary/Secondary Method | Secondary method typically requiring a reference standard of the analyte for accurate quantification. | Primary ratio method; can determine purity without a reference standard of the analyte by using a certified internal standard.[1][2] |
| Selectivity | High selectivity for separating structurally similar impurities and degradation products. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a challenge. |
| Sensitivity | Generally offers high sensitivity, making it well-suited for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers. | Generally has lower throughput than HPLC, although it can be automated. |
| Non-destructive | No | Yes, the sample can be recovered after analysis.[2] |
Data Presentation: A Comparative Overview
The following table summarizes illustrative data for the purity assessment of a batch of this compound using both HPLC and qNMR. This data is representative of typical performance characteristics.
| Parameter | HPLC Result | qNMR Result |
| Purity Assay (%) | 99.5% (Area Normalization) | 99.2% (vs. Maleic Acid Internal Standard) |
| Major Impurity Detected | 0.3% (Unidentified, RT 2.8 min) | Not detected above limit of quantification |
| Residual Solvent (Toluene) | Not applicable | 0.1% |
| Water Content (Karl Fischer) | 0.15% | Not applicable |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% |
| Precision (RSD, n=6) | < 1.0% | < 0.5% |
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is a typical reversed-phase HPLC protocol suitable for the analysis of arylboronic acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 220 nm Injection Volume: 10 µL Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water.
Quantitative NMR (qNMR) Protocol
This protocol outlines the determination of purity using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.
NMR Parameters (¹H):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
Data Processing:
-
Apply a Fourier transform with zero-filling and an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic proton signal) and a characteristic signal of the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using the DOT language, illustrate the experimental workflows for HPLC and qNMR and provide a logical framework for selecting the appropriate method.
Caption: Experimental workflow for HPLC purity validation.
Caption: Experimental workflow for qNMR purity validation.
Caption: Logical framework for method selection.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with distinct advantages.
HPLC excels in:
-
Sensitivity: Ideal for the detection and quantification of trace-level impurities.
-
High-throughput: Efficient for routine quality control of multiple batches.
qNMR offers:
-
Absolute Quantification: As a primary method, it can provide a highly accurate purity value without the need for an analyte-specific reference standard.[1]
-
Structural Information: Provides valuable data for the identification and characterization of impurities.
The choice between HPLC and qNMR will ultimately depend on the specific analytical needs. For routine quality control where high sensitivity to trace impurities is paramount, HPLC is often the method of choice. For instances where a certified reference standard is unavailable, or when structural confirmation of impurities is required, qNMR provides a robust and accurate alternative. In many research and development settings, a combination of both techniques provides the most comprehensive understanding of a compound's purity profile.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Tetramethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of sterically hindered coupling partners, such as tetramethylphenylboronic acid, presents unique challenges that necessitate careful selection of the palladium catalyst to achieve optimal results. This guide provides a comparative analysis of various palladium catalysts for the coupling of tetramethylphenylboronic acid and its sterically analogous counterparts, supported by experimental data and detailed protocols.
Data Presentation: Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical in overcoming the steric hindrance associated with tetramethylphenylboronic acid. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with a substituted phenylboronic acid, offering insights into catalyst efficacy for similar sterically demanding systems.
| Entry | Palladium Catalyst | Ligand | Base | Yield (%) |
| 1 | PdCl₂ | PPh₃ | K₂CO₃ | 7 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | 52 |
| 5 | Pd₂(dba)₃ | - | K₂CO₃ | 0 |
| 6 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |
| 7 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 8 | Pd₂(dba)₃ | DPPB | K₂CO₃ | 15 |
| 9 | Pd₂(dba)₃ | dipyridyl | K₂CO₃ | 0 |
| 10 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |
| 11 | Pd₂(dba)₃ | L1* | NaOH | 50 |
*L1: 4-(2-(diphenylphosphino)phenyl)morpholine
Key Observations:
-
Catalyst Precursor: The combination of Pd₂(dba)₃ with a suitable ligand (L1) provided the highest yield (85%), highlighting the importance of the palladium source and the synergistic effect of the ligand. In the absence of a ligand, Pd₂(dba)₃ showed no catalytic activity.
-
Ligand Choice: The use of the bulky phosphine ligand L1 dramatically improved the reaction yield compared to more common ligands like PPh₃, DPPF, and DPPB, or when no ligand was used. This underscores the necessity of sterically demanding and electron-rich ligands for coupling hindered substrates.
-
Base Selection: While K₂CO₃ proved to be the most effective base in this study, other bases like Cs₂CO₃ and NaOH also facilitated the reaction, albeit with lower yields.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl halide with a substituted phenylboronic acid, which can be adapted for tetramethylphenylboronic acid.
Materials:
-
Aryl halide (e.g., 2-bromo-1,3-dichloro-5-nitrobenzene, 0.5 mmol)
-
Substituted phenylboronic acid (e.g., (2-(trifluoromethoxy)phenyl)boronic acid, 0.5 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., 4-(2-(diphenylphosphino)phenyl)morpholine (L1), 10 mol%)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Solvent (e.g., THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Mechanistic Insights into Suzuki Coupling with 2,3,5,6-Tetramethylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of sterically hindered coupling partners, such as 2,3,5,6-tetramethylphenylboronic acid, presents unique mechanistic challenges and necessitates carefully optimized reaction conditions. This guide provides a comparative analysis of the Suzuki coupling with this bulky boronic acid, offering insights into its performance relative to less hindered analogues and detailing the experimental protocols required for successful implementation.
The construction of tetra-ortho-substituted biaryls, a motif present in various functional materials and pharmacologically active compounds, often relies on the Suzuki-Miyaura coupling of sterically demanding boronic acids. Among these, this compound serves as a key building block. Mechanistic studies reveal that the significant steric bulk imposed by the four ortho-methyl groups profoundly influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The primary hurdle in couplings involving this compound is the sterically encumbered transmetalation step. The bulky nature of the boronic acid impedes its approach to the palladium center, slowing down the transfer of the aryl group. To overcome this, the selection of appropriate ligands and bases is critical. Bulky, electron-rich phosphine ligands, such as SPhos, RuPhos, and XPhos, or N-heterocyclic carbenes (NHCs), are often employed.[1] These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the subsequent difficult reductive elimination step.[1]
Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
To illustrate the impact of steric hindrance on reaction efficiency, the following table summarizes the performance of this compound in comparison to less sterically hindered arylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides.
| Boronic Acid | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | ~75-85 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (1), PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 1 | >95 |
| Mesitylboronic acid (2,4,6-trimethyl) | 4-Bromoacetophenone | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | ~80-90 |
| 4-Tolylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (1), PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | 1 | >95 |
Note: The yields presented are approximate and can vary based on the specific reaction conditions and the purity of the starting materials. The data is compiled from typical results reported in the literature for similar transformations.
As the data indicates, the coupling of this compound requires significantly longer reaction times and more specialized catalyst systems to achieve high yields compared to its less hindered counterparts. The comparison with mesitylboronic acid, which has two ortho-methyl groups, highlights the cumulative effect of steric hindrance on reaction efficiency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/water 5:1, 10 mL). To this mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 100-110 °C) and stirred vigorously for the required time (monitoring by TLC or GC-MS is recommended).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Visualization
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric hindrance of this compound primarily impacts the transmetalation and reductive elimination steps.
The diagram above illustrates the generally accepted mechanism. In the case of this compound (Ar'B(OH)₂), the transmetalation step (C to E) is often the rate-determining step due to the steric clash between the bulky arylboronic acid and the palladium complex. The subsequent reductive elimination (E to G) to form the tetra-ortho-substituted biaryl can also be slow due to the steric congestion around the palladium center.
To further visualize the key interactions, the following workflow outlines the decision-making process for optimizing the Suzuki coupling of sterically hindered boronic acids.
References
The Strategic Application of 2,3,5,6-Tetramethylphenylboronic Acid in Complex Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision balancing cost, efficiency, and the desired structural complexity of the target molecule. This guide provides a comparative analysis of 2,3,5,6-tetramethylphenylboronic acid, a sterically hindered reagent, against less encumbered alternatives in the context of Suzuki-Miyaura cross-coupling reactions. Through an examination of available experimental data and cost considerations, this document aims to furnish a clear perspective on the strategic advantages and economic implications of its use.
The synthesis of sterically congested biaryl scaffolds is a persistent challenge in medicinal chemistry and materials science. These motifs are often crucial for biological activity or for imparting specific physical properties to a material. This compound, with its four methyl groups flanking the boronic acid moiety, presents a unique tool for accessing such hindered structures. However, its increased steric bulk influences reactivity and cost, necessitating a careful evaluation against more common and less expensive boronic acids like phenylboronic acid and 2,4,6-trimethylphenylboronic acid.
Performance in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form highly substituted biaryl compounds. The steric hindrance of the four ortho-methyl groups can significantly impact reaction outcomes. While this hindrance can be advantageous in achieving selective coupling with other sterically demanding partners, it often necessitates more forcing reaction conditions, specialized catalyst systems, and may lead to lower yields compared to less hindered analogs.
A key advantage of employing highly substituted boronic acids is the ability to synthesize tetra-ortho-substituted biaryls, which are challenging to prepare using other methods. The use of aryltriolborates derived from sterically hindered arylboronic acids, in conjunction with a palladium catalyst and a copper(I) co-catalyst, has been shown to be effective in synthesizing these congested molecules in good yields.[1]
For a comparative perspective, consider the data summarized below, which contrasts the performance of this compound with less sterically hindered alternatives in representative Suzuki-Miyaura coupling reactions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2,6-Disubstituted bromoarene | Pd(OAc)₂ / BIPHEP / CuCl | - | DMF | 80 | 14 | 81-99 | [2] |
| Phenylboronic acid | Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 110 | - | 83 | [3] |
| 2,4,6-Trimethylphenylboronic acid | Aryl bromide | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 24 | 58 | [4] |
Cost-Benefit Analysis
The decision to use this compound is heavily influenced by economic factors. As a more specialized reagent, its cost is significantly higher than that of simpler, widely used boronic acids.
| Compound | CAS Number | Representative Price (per gram) |
| This compound | 197223-36-2 | ~$100 - $200 |
| Phenylboronic acid | 98-80-6 | ~$2 - $10 |
| 2,4,6-Trimethylphenylboronic acid | 5980-97-2 | ~$15 - $30 |
The substantial price difference underscores that the use of this compound should be reserved for synthetic routes where the creation of a highly sterically hindered biaryl linkage is a critical and otherwise unattainable objective. For less demanding couplings, the more economical alternatives are strongly favored. The higher cost of the tetramethylated reagent must be weighed against the potential for fewer synthetic steps or the enabling of a key bond formation that would be difficult or impossible with less hindered boronic acids.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a tetra-ortho-substituted biaryl, adapted from the literature.
Synthesis of a Tetra-ortho-substituted Biaryl using an Aryltriolborate derived from a Hindered Arylboronic Acid
Materials:
-
2,6-Disubstituted Aryl Bromide (0.5 mmol)
-
Aryltriolborate derived from 2,6-disubstituted arylboronic acid (0.75 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) (5.5 mol%)
-
Copper(I) Chloride (CuCl) (0.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2,6-disubstituted aryl bromide, the aryltriolborate, palladium(II) acetate, BIPHEP, and copper(I) chloride.
-
Add anhydrous DMF to the vessel.
-
Stir the reaction mixture at 80 °C for 14 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetra-ortho-substituted biaryl.[2]
Logical Workflow and Reaction Pathway
The decision-making process for selecting a boronic acid for a Suzuki-Miyaura coupling can be visualized as follows:
Caption: Decision workflow for boronic acid selection in Suzuki-Miyaura coupling.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of Tetra-ortho-substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
The construction of tetra-ortho-substituted biaryls, sterically hindered motifs with restricted rotation around the central carbon-carbon bond, presents a formidable challenge in synthetic organic chemistry. These axially chiral compounds are privileged scaffolds in a multitude of applications, from chiral ligands and catalysts in asymmetric synthesis to complex natural products and pharmaceuticals. This guide provides an objective comparison of key synthetic strategies for accessing these challenging molecules, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of tetra-ortho-substituted biaryls has evolved significantly, moving from classical methods to highly sophisticated catalytic systems. The primary strategies can be broadly categorized as follows:
-
Cross-Coupling Reactions: These methods, particularly the Suzuki-Miyaura and Kumada-Corriu couplings, are the workhorses for biaryl synthesis. Recent advancements have focused on developing highly active and sterically tolerant catalyst systems.
-
Cycloaddition Reactions: The Diels-Alder reaction offers a powerful approach to construct one of the aromatic rings, thereby creating the biaryl linkage with defined stereochemistry.
-
Organocatalytic Arylations: The use of small organic molecules as catalysts provides a complementary, metal-free approach to forge the aryl-aryl bond, often with high enantioselectivity.
-
Emerging Methodologies: Strategies such as C-H activation and transition-metal-free couplings are gaining traction as more atom- and step-economical alternatives.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including substrate scope, desired stereochemistry (atroposelectivity), functional group tolerance, and scalability. The following sections provide a detailed comparison of the most prominent methods.
Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of an aryl boronic acid (or its derivative) with an aryl halide is one of the most versatile and widely used methods for C-C bond formation. For the synthesis of sterically demanding tetra-ortho-substituted biaryls, the key challenge lies in overcoming the steric hindrance at the coupling partners. This has been addressed through the development of specialized ligands and reaction conditions.
Key Features:
-
High Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.
-
Mild Reaction Conditions: Often proceeds under relatively mild conditions.
-
Commercial Availability of Reagents: A vast array of boronic acids and aryl halides are commercially available.
-
Atroposelective Variants: Chiral ligands can be employed to achieve high enantioselectivity in the synthesis of axially chiral biaryls.[1][2][3]
Data Summary: Atroposelective Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Aryl Boronic Acid/Derivative | Catalyst/Ligand | Base | Solvent | Yield (%) | e.r. | Reference |
| 1 | 2-bromo-1,3-dimethylbenzene | 1-naphthylboronic acid | Pd(OAc)₂ / Chiral Monophosphine | K₃PO₄ | Toluene | 82 | 90.7:9.3 | [1] |
| 2 | 1-bromo-2-methoxynaphthalene | 2,6-dimethylphenylboronic acid | Pd₂(dba)₃ / BaryPhos | Cs₂CO₃ | Toluene | 95 | >99:1 | [3][4] |
| 3 | 2-chloro-1,3,5-trimethylbenzene | Phenylboronic acid | Palladacycle/NHC | KOBu-t | 2-Propanol | 98 | N/A | [5][6] |
| 4 | 1-bromo-2-methoxynaphthalene | 2,6-dimethylphenyltriolborate | Pd(OAc)₂ / BIPHEP / CuCl | N/A | DMF | 95 | N/A | [7][8][9] |
Logical Relationship of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Kumada-Corriu Coupling
The Kumada-Corriu coupling utilizes a Grignard reagent as the organometallic partner and is catalyzed by nickel or palladium complexes. This method is particularly effective for the synthesis of sterically hindered biaryls due to the high reactivity of Grignard reagents.
Key Features:
-
High Reactivity: The strong nucleophilicity of Grignard reagents facilitates the coupling of sterically demanding substrates.
-
Cost-Effective: Nickel catalysts, which are often effective, are less expensive than palladium.
-
Limited Functional Group Tolerance: Grignard reagents are highly basic and incompatible with acidic protons and many electrophilic functional groups.[10][11]
Data Summary: Kumada-Corriu Coupling for Sterically Hindered Biaryls
| Entry | Aryl Halide | Grignard Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-bromomesitylene | Mesitylmagnesium bromide | PdCl₂(dppf) | THF | 25 | 92 | [12][13] |
| 2 | 2-chloro-1,3-dimethylbenzene | Phenylmagnesium bromide | NiCl₂(PCy₃)₂ | THF | 50 | 87 | [3][12] |
| 3 | 2-iodo-1,3-dimethylbenzene | (2-methoxyphenyl)magnesium bromide | (t-Bu₂POH)₂PdCl₂ | THF | -20 | 91 | [3][12] |
Experimental Workflow for Kumada-Corriu Coupling
Caption: A generalized experimental workflow for the Kumada-Corriu cross-coupling reaction.
Diels-Alder Reaction
The Diels-Alder reaction provides a convergent approach to tetra-ortho-substituted biaryls by constructing one of the aromatic rings from a diene and a dienophile. This strategy allows for the introduction of multiple substituents in a single step and can be rendered atroposelective.[2][14][15]
Key Features:
-
Convergent Synthesis: Rapid construction of complex biaryl scaffolds.
-
High Regio- and Stereoselectivity: The pericyclic nature of the reaction often leads to predictable outcomes.
-
Access to Highly Functionalized Systems: Allows for the synthesis of biaryls with diverse substitution patterns.[14]
-
Requires Synthesis of Precursors: The diene and dienophile starting materials may require multi-step synthesis.
Data Summary: Diels-Alder Approach to Tetra-ortho-substituted Biaryls
| Entry | Diene | Dienophile | Conditions | Yield (%) | Reference |
| 1 | 1-methoxy-1,3-cyclohexadiene | Diphenylacetylene | Toluene, 180 °C | 85 | [2] |
| 2 | 2,3-dimethyl-1,3-butadiene | 1,2-bis(2-methylphenyl)acetylene | Xylene, 200 °C | 78 | [14][15] |
| 3 | 1,3-cyclohexadiene | 1-(2-methoxyphenyl)-2-phenylacetylene | Sealed tube, 220 °C | 65 | [2] |
Logical Flow of the Diels-Alder Approach
Caption: The synthetic sequence for constructing tetra-ortho-substituted biaryls via a Diels-Alder reaction.
Experimental Protocols
General Procedure for Atroposelective Suzuki-Miyaura Coupling[3][4]
To an oven-dried Schlenk tube are added the aryl halide (1.0 equiv), arylboronic acid derivative (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), chiral ligand (e.g., BaryPhos, 5.5 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.
General Procedure for Kumada-Corriu Coupling[12][13]
An oven-dried flask is charged with the aryl halide (1.0 equiv), the palladium or nickel catalyst (e.g., (t-Bu₂POH)₂PdCl₂, 3 mol%), and anhydrous solvent (e.g., THF). The Grignard reagent (1.2 equiv) is added dropwise at the specified temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.
General Procedure for Diels-Alder Reaction[2]
A solution of the diene (1.0 equiv) and the dienophile (1.1 equiv) in a high-boiling solvent (e.g., toluene or xylene) is placed in a sealed tube. The tube is heated to the specified temperature for the indicated time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then subjected to aromatization conditions if necessary (e.g., treatment with an oxidizing agent such as DDQ). The final product is purified by flash column chromatography or recrystallization.
Conclusion
The synthesis of tetra-ortho-substituted biaryls remains a vibrant area of research, driven by the importance of these structures in various scientific disciplines. While traditional cross-coupling reactions like the Suzuki-Miyaura and Kumada-Corriu couplings have been refined to tolerate significant steric hindrance, alternative strategies such as the Diels-Alder reaction and organocatalytic methods offer unique advantages in terms of convergency and atroposelectivity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired stereochemical outcome. This guide provides a comparative framework to assist researchers in navigating the available methodologies and selecting the most appropriate path for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of tetra-ortho-substituted, phosphorus-containing and carbonyl-containing biaryls utilizing a Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3,5,6-Tetramethylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,3,5,6-Tetramethylphenylboronic acid, ensuring compliance and minimizing risk.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 197223-36-2) was not publicly available at the time of this writing. The following procedures are based on information available for this specific compound and general safety protocols for boronic acids and chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Information
This compound is a combustible solid.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form to avoid dust inhalation.[1]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal contractor.
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-used or waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be treated as hazardous waste. Place these items in a separate, clearly labeled container or a sealed bag designated for solid chemical waste.
-
Solutions: If the boronic acid is in a solution, collect it in a labeled, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Boronic acids are generally incompatible with strong oxidizing agents, strong acids, and strong bases.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound."
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
-
Include the name of the principal investigator or laboratory contact.
3. Storage of Chemical Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full or is ready for removal, contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.
-
Follow their specific procedures for waste pickup requests.
Important Considerations:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this chemical in regular trash.
-
DO NOT attempt to neutralize the chemical unless you are trained to do so and it is part of an approved institutional protocol. Boronic acids are weakly acidic, but neutralization reactions can generate heat.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. The lack of extensive data highlights the importance of treating this chemical with caution and adhering to strict safety protocols.
| Property | Value | Source |
| CAS Number | 197223-36-2 | [1] |
| Molecular Weight | 178.04 g/mol | [1] |
| Melting Point | 145-148 °C | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. All laboratory work involving this chemical should be conducted in a well-ventilated fume hood, and a thorough risk assessment should be performed prior to starting any new experimental procedure.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2,3,5,6-Tetramethylphenylboronic acid
Researchers, scientists, and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential information for the safe handling and disposal of 2,3,5,6-Tetramethylphenylboronic acid, ensuring the well-being of laboratory personnel and adherence to safety standards.
Chemical Identifier:
| Name | This compound |
| CAS Number | 197223-36-2 |
| Molecular Formula | C₁₀H₁₅BO₂ |
| Molecular Weight | 178.04 g/mol |
| Physical Form | Solid |
| Melting Point | 145-148 °C |
| Storage Class | 11 - Combustible Solids[1] |
| Water Contamination Class (WGK) | 3 - Severely hazardous to water[1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3][4][5] | Protects eyes from dust particles and potential splashes of the chemical.[2] Boronic acids are known to cause serious eye irritation.[2][4][6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound.[2] Gloves should be inspected before use and changed immediately if contaminated. Boronic acids can cause skin irritation.[2][4][6][7] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the solid compound to prevent inhalation of dust particles.[1] | Minimizes the risk of respiratory tract irritation.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste containing this compound, including excess reagent, contaminated PPE (gloves, etc.), and weighing papers, must be collected as hazardous waste.[2]
-
Use a designated, clearly labeled, and sealed container for all solid and liquid waste.
-
-
Disposal Method:
-
Do not dispose of this compound down the drain.[8]
-
For small amounts of pure boric acid, some local regulations may permit disposal by dissolving in a large volume of water and flushing down the sanitary sewer; however, you must confirm this with your institution's Environmental Health & Safety (EHS) department and local authorities.[9][10]
-
For larger quantities or contaminated waste, arrange for disposal through a certified hazardous waste facility.[9] Contact your institution's EHS department for specific procedures.
-
-
Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[10]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Experimental Workflow and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound 197223-36-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. laballey.com [laballey.com]
- 10. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
